Ripretinib HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H22BrClFN5O2 |
|---|---|
Molecular Weight |
546.8254 |
IUPAC Name |
N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea hydrochloride |
InChI |
InChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H |
InChI Key |
SHMLAUSQLBFHPZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ripretinib HCl; Ripretinib hydrochloride; DCC-2618; DCC 2618; DCC2618. |
Origin of Product |
United States |
Molecular Mechanisms of Action of Ripretinib Hcl
Comprehensive Kinase Inhibition Profile
Ripretinib (B610491) is recognized as a broad-spectrum kinase inhibitor. qinlockhcp.com Its efficacy stems from its ability to target a wide array of kinases and their mutations that are implicated in tumor growth and resistance to other therapies.
The primary targets of Ripretinib are the receptor tyrosine kinases KIT (proto-oncogene receptor tyrosine kinase) and PDGFRA (platelet-derived growth factor receptor alpha). medkoo.comresearchgate.netdrreddys.com Dysregulation and constitutive activation of these two kinases, often through mutations, are the main pathogenic drivers in the majority of gastrointestinal stromal tumors. nih.govdrreddys.com Ripretinib was specifically designed to inhibit the kinase signaling of both KIT and PDGFRA. qinlockhcp.comnih.gov
A critical feature of Ripretinib is its extensive activity against both wild-type and a wide spectrum of mutant forms of KIT and PDGFRA. va.govinvivochem.com This includes primary activating mutations as well as secondary mutations that confer resistance to other kinase inhibitors. va.govnih.gov
Ripretinib has demonstrated potent inhibition of KIT kinases with primary mutations in exons 9 and 11, and secondary resistance mutations in exons 13, 14, 17, and 18. va.govdrreddys.com For PDGFRA, it is active against mutations in exons 12, 14, and 18, including the D842V mutation which is notably resistant to other therapies. va.govdrreddys.com This broad activity allows Ripretinib to overcome the challenge of mutational heterogeneity often seen in heavily pretreated GIST patients. onclive.comresearchgate.net
In addition to its primary targets, in vitro studies have shown that Ripretinib inhibits other kinases. drreddys.cominvivochem.com This includes platelet-derived growth factor receptor beta (PDGFRB), vascular endothelial growth factor receptor 2 (VEGFR2), angiopoietin-1 receptor (TIE2), and serine/threonine-protein kinase B-raf (BRAF). researchgate.netresearchgate.netoncologynewscentral.com The FDA has also noted its inhibitory action against FMS (colony-stimulating factor 1 receptor), KDR (VEGFR2), and PDGFRβ. fda.gov
The potency of Ripretinib's inhibitory action has been quantified in biochemical assays, which measure the concentration of the inhibitor required to reduce kinase activity by half (IC50). These values highlight its strong activity against its primary targets and notable inhibition of other kinases.
| Kinase Target | Reported IC50 Value (nM) | Reference |
|---|---|---|
| KIT (Wild-Type) | 3 - 4 | fda.govselleck.co.jp |
| PDGFRα (Wild-Type) | 3.4 | fda.gov |
| KIT (V654A) | 8 | selleck.co.jp |
| KIT (T670I) | 18 | selleck.co.jp |
| KIT (D816H) | 5 | selleck.co.jp |
| KIT (D816V) | 14 | selleck.co.jp |
| KDR (VEGFR2) | 3.4 | fda.gov |
| PDGFRβ | 9 | fda.gov |
| TIE2 | 5.4 | fda.gov |
| FMS | 123 | fda.gov |
Structural Basis of Ripretinib HCl Binding and Inhibition
The broad-spectrum activity of Ripretinib is a direct result of its unique binding mechanism, which distinguishes it from many other kinase inhibitors.
Structural analyses have revealed that Ripretinib acts as a Type II "switch-control" kinase inhibitor. nih.govresearchgate.net Unlike inhibitors that only block the ATP-binding pocket, Ripretinib employs a dual mechanism of action. nih.govdrreddys.com It binds to both the "switch pocket" and the activation loop of the kinase. nih.govqinlockhcp.comdrreddys.com This dual binding forces and locks the kinase into an inactive conformation, effectively preventing the switch from the inactive to the active state that is necessary for kinase signaling. qinlockhcp.comresearchgate.net This mechanism is effective regardless of the mutational status of the activation loop, explaining its broad efficacy against various mutations that confer resistance to other inhibitors. nih.govresearchgate.net
Unique Dual Mechanism of Action: Binding to the Kinase Switch Pocket and Activation Loop
Ripretinib is distinguished as a switch-control kinase inhibitor, a classification that underscores its novel dual mechanism of action. qinlockhcp.comtandfonline.com It concurrently binds to two critical regulatory regions of the kinase: the switch pocket and the activation loop. drugbank.comnih.govdrreddys.com This dual engagement is a key feature of its broad-spectrum activity against various mutations. qinlockhcp.cominvivochem.com
The "switch pocket" is a region adjacent to the ATP-binding site that, in an active kinase, is occupied by the activation loop. drugbank.comtandfonline.com Ripretinib is engineered to precisely fit into this switch pocket, thereby physically obstructing the activation loop from assuming its active conformation. tandfonline.comnih.gov Simultaneously, ripretinib directly interacts with and stabilizes the activation loop itself in its inactive state. nih.gov This dual binding effectively "locks" the kinase, preventing the conformational changes necessary for its activation and subsequent signaling. qinlockhcp.comtandfonline.com This mechanism allows ripretinib to potently inhibit a wide array of mutations in both KIT and PDGFRA kinases. qinlockhcp.com
Stabilization of Kinases in an Inactive Conformation (DFG-Out State)
Ripretinib is classified as a type II kinase inhibitor, meaning it preferentially binds to the inactive conformation of the kinase. nih.govtandfonline.comtandfonline.com This inactive state is characterized by a specific orientation of a conserved motif known as DFG (Aspartate-Phenylalanine-Glycine), termed the "DFG-out" conformation. tandfonline.comthieme-connect.de In this state, the phenylalanine residue of the DFG motif is positioned outside of the ATP-binding pocket. nih.gov
By binding to and stabilizing this DFG-out conformation, ripretinib prevents the kinase from transitioning to its active "DFG-in" state. tandfonline.comthieme-connect.de This is particularly crucial in the context of resistance mutations, especially those in the activation loop, which tend to favor the active conformation and limit the effectiveness of other type II inhibitors. tandfonline.comnih.gov Ripretinib's ability to occupy the inhibitory switch pocket and stabilize the activation loop in its inactive state ensures the kinase remains in this non-functional DFG-out state. tandfonline.comtandfonline.comascopubs.org
A co-crystal structure of a ripretinib analog, DP-2976, with KIT reveals that the urea (B33335) moiety of the inhibitor forms a hydrogen bond with the switched glutamate (B1630785) residue (E640), which is a key interaction in stabilizing the DFG-out conformation. thieme-connect.de
Specific Amino Acid Residues Critical for this compound Binding Affinity
The high binding affinity of ripretinib is dictated by specific interactions with key amino acid residues within the kinase domain. Structural studies have identified several hydrogen bonds and hydrophobic interactions that are crucial for its potent inhibitory activity. nih.gov
In its interaction with KIT, ripretinib forms hydrogen bonds with residues K623, E640, and D810. nih.gov Furthermore, it engages in hydrophobic interactions with multiple amino acid residues located in both the ATP-binding pocket and the adjacent hydrophobic pocket. nih.gov The interaction with the activation loop is particularly noteworthy, where the binding induces and stabilizes the key tyrosine residue Tyr-823 as a decoy substrate, effectively locking the activation loop into an inactive conformation. virginia.edu
Functional Modulation of Downstream Signaling Pathways
By inhibiting the kinase activity of KIT and PDGFRA, ripretinib effectively curtails the aberrant signaling cascades that drive cell growth and survival in cancer cells. Its impact has been observed across several key downstream pathways in preclinical models.
Impact on MAPK/ERK Signaling Pathway in Preclinical Models
In preclinical models of neurofibromatosis type 1 (NF1)-deficient malignant peripheral nerve sheath tumors (MPNST), ripretinib has demonstrated an ability to modulate the MAPK/ERK pathway. aacrjournals.org While ripretinib treatment alone had minimal to no effect on the levels of phosphorylated ERK (pERK), combining it with a MEK inhibitor like trametinib (B1684009) resulted in a more potent inhibition of pERK compared to the MEK inhibitor alone. aacrjournals.orgaacrjournals.org This suggests a synergistic effect in suppressing the MAPK pathway. aacrjournals.org Interestingly, the combination of ripretinib and trametinib was shown to inhibit the trametinib-associated increase in phosphorylated MEK (pMEK) levels. aacrjournals.orgaacrjournals.org
| Preclinical Model | Treatment | Effect on MAPK/ERK Pathway | Reference |
| ST88-14 and M3 MPNST cells | Ripretinib alone | Little to no effect on pERK levels. | aacrjournals.orgaacrjournals.org |
| ST88-14 and M3 MPNST cells | Ripretinib + Trametinib | Stronger inhibition of pERK compared to trametinib alone; inhibited the increase in pMEK. | aacrjournals.orgaacrjournals.org |
Influence on PI3K/AKT/mTOR Signaling Cascade
The PI3K/AKT/mTOR pathway is a critical signaling network for cell proliferation and survival that is often activated downstream of receptor tyrosine kinases like KIT and PDGFRA. mdpi.com Research has indicated that ripretinib can inhibit the PI3K/AKT/mTOR signaling pathway. nih.gov One study identified ripretinib as a latency-promoting agent for HIV-1, demonstrating that it impeded proviral activation by inhibiting this specific pathway. nih.gov This inhibition was associated with a suppression of the opening states of cellular chromatin. nih.gov
| Cellular Context | Finding | Mechanism | Reference |
| HIV-1 latent cells | Ripretinib hinders proviral activation. | Inhibition of the PI3K-AKT-mTOR signaling pathway. | nih.gov |
Effects on STAT Signaling Pathways in Research Systems
The JAK/STAT signaling pathway is another important route for cytokine and growth factor signaling. mvphealthcare.com While direct and extensive studies on ripretinib's sole effect on the STAT pathway are limited, research into resistance mechanisms in gastrointestinal stromal tumors (GIST) has highlighted the activation of the JAK/STAT pathway as a potential escape mechanism when the PI3K/mTOR pathway is suppressed. uab.cat This suggests a potential interplay between the pathways targeted by ripretinib and the STAT signaling cascade, although further research is needed to fully elucidate the direct effects of ripretinib on STAT signaling.
Investigation of Polypharmacology and Broader Kinome Interactions (Preclinical)
This compound is a switch-control tyrosine kinase inhibitor (TKI) primarily developed to target the KIT proto-oncogene receptor tyrosine kinase and platelet-derived growth factor receptor alpha (PDGFRA). fda.govjwatch.org Its mechanism involves binding to both the activation switch and the switch pocket, which locks the kinase in an inactive state. qinlockhcp.comamegroups.cnascopubs.org This dual mechanism provides broad-spectrum inhibition against various primary and secondary mutations that confer resistance to other TKIs. qinlockhcp.comamegroups.cnnih.gov Preclinical investigations into its polypharmacology have been crucial to understanding its broader interactions across the human kinome and the potential biological consequences of these interactions.
Kinome-Wide Selectivity Profiling Methodologies
The selectivity of Ripretinib has been extensively evaluated in preclinical studies using various kinome-wide profiling methodologies to determine its activity against a broad range of kinases beyond its primary targets, KIT and PDGFRA. These assessments are vital for characterizing the inhibitor's specificity and predicting potential off-target effects.
One of the primary methods used is large-scale biochemical kinase assays. In these screens, the inhibitory activity of Ripretinib is tested against a panel of hundreds of purified human kinases. For instance, in one such in vitro screening, Ripretinib was evaluated against a panel of 295 to 300 different kinases. caymanchem.comfrontiersin.org These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
A common technique employed for this purpose is the coupled spectrophotometric assay, which indirectly measures kinase activity by quantifying the production of adenosine (B11128) diphosphate (B83284) (ADP). fda.gov Another high-precision method is the Mobility Shift Assay (MSA), which provides a homogenous ratiometric measurement of both the substrate and the phosphorylated product, ensuring high reproducibility. carnabio.com Kinome profiling data can be visualized using kinome plots or trees, which graphically represent the inhibitor's potency and selectivity across the human kinome. carnabio.com
In secondary pharmacology assays, Ripretinib demonstrated inhibitory activity against numerous kinases at concentrations close to its half-maximal inhibitory concentration (IC50) for KIT. fda.gov While highly selective for KIT and PDGFRA over many kinases, Ripretinib was found to inhibit several other kinases with significant potency in preclinical in vitro assays. ascopubs.orgcaymanchem.comdrugbank.com
Table 1: In Vitro Inhibitory Activity of Ripretinib Against a Panel of Selected Kinases
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| KIT | 3 | fda.gov |
| PDGFRA | 3.4 - 3.6 | fda.govcaymanchem.com |
| KDR (VEGFR2) | 3.4 | fda.gov |
| PDGFRβ | 9 | fda.gov |
| TIE2 | 5.4 | fda.gov |
| DDR2 | <10 | caymanchem.com |
| FMS | 123 | fda.gov |
| BRAF | 48 | fda.gov |
| ARAF | <30 | fda.gov |
| CRAF (RAF1) | <30 | fda.gov |
| RET | <30 | fda.gov |
| FLT3 | <30 | fda.gov |
Biological Consequences of Off-Target Modulation in Preclinical Research Models
In preclinical studies using various human tumor cell lines, Ripretinib demonstrated potent anti-proliferative effects. fda.gov Its activity was particularly pronounced in cell lines dependent on KIT and PDGFRA signaling for their growth and survival. fda.gov For example, in human gastrointestinal stromal tumor (GIST) cells, Ripretinib induced inhibition of cell proliferation with IC50 values as low as 3.2 nM. fda.gov Furthermore, Ripretinib was shown to induce apoptosis in a concentration-dependent manner in mast cells expressing both wild-type and mutated forms of KIT. caymanchem.com
The anti-tumor activity of Ripretinib has also been evaluated in vivo using patient-derived xenograft (PDX) mouse models. In a PDX model of imatinib-resistant GIST, administration of Ripretinib led to a reduction in tumor growth and an increase in survival. caymanchem.com Similarly, in mice implanted with human gastric carcinoma cells (GIST T1) harboring a KIT exon 11 deletion, Ripretinib treatment resulted in significant tumor growth inhibition and, in some cases, complete tumor regression compared to controls. fda.gov Anti-tumor effects were also observed in xenograft models of non-small cell lung cancer with PDGFRA amplification. fda.gov
The inhibition of kinases such as VEGFR2 (KDR), PDGFRβ, and TIE2 suggests a potential impact on angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. fda.govascopubs.orgdrugbank.com The inhibition of BRAF, a key component of the MAPK signaling pathway, is another significant off-target activity. fda.govdrugbank.com These off-target effects, in concert with the potent inhibition of primary targets KIT and PDGFRA, contribute to the broad-spectrum anti-tumor profile of Ripretinib observed in preclinical models. drugbank.comnih.gov
Table 2: Summary of Biological Consequences in Preclinical Models
| Preclinical Model | Key Findings | Biological Consequence | Reference |
|---|---|---|---|
| Human GIST Cell Lines | Inhibition of cell proliferation (IC50 as low as 3.2 nM) | Anti-proliferative effect | fda.gov |
| ROSA wild-type and KIT-mutant Mast Cells | Concentration-dependent induction of apoptosis | Pro-apoptotic effect | caymanchem.com |
| Imatinib-resistant GIST PDX Mouse Model | Reduced tumor growth and increased survival | Anti-tumor activity | caymanchem.com |
| GIST T1 Human Gastric Carcinoma Xenograft (KIT mutant) | Tumor growth inhibition, complete tumor regression in a subset | Anti-tumor activity | fda.gov |
| H1703 Human NSCLC Xenograft (PDGFRA-amplified) | Tumor growth inhibition | Anti-tumor activity | fda.gov |
Preclinical Pharmacological Profiling of Ripretinib Hcl
In Vitro Cellular Activity and Biological Effects
In preclinical in vitro studies, ripretinib (B610491) has shown significant inhibitory activity against a wide range of kinases. tandfonline.com
Ripretinib has demonstrated potent antiproliferative activity in various cell lines driven by specific kinase mutations. It effectively inhibits the proliferation of tumor cell lines, particularly GIST cell lines that are dependent on KIT activation. fda.gov In these cell lines, ripretinib has shown IC50 values as low as 3.2 nM. fda.gov The compound has broad activity against wild-type KIT and PDGFRA, as well as a wide spectrum of their mutations, including primary and resistance mutations in KIT exons 9, 11, 13, 14, 17, and 18. tandfonline.com This includes activity against the regorafenib-resistant D816V mutation. tandfonline.com
In vitro studies have confirmed that ripretinib potently inhibits tumor cell proliferation in cell lines with mutations in KIT exons 9, 11, 13, 14, 17, and 18, and PDGFRA exons 12, 14, and 18. viamedica.plviamedica.pl This broad-spectrum activity is a key differentiator from other TKIs. viamedica.pl Besides its primary targets, ripretinib also shows inhibitory activity against other proto-oncogenic kinase receptors such as PDGFRB, TIE2, VEGFR2, and BRAF. tandfonline.comnih.gov The main circulating metabolite of ripretinib, DP-5439, is equipotent and exhibits similar activity to the parent compound in vitro. oncologynewscentral.com
Below is a table summarizing the inhibitory activity of Ripretinib against various kinases in cellular proliferation assays.
| Cell Line Dependency | IC50 Value | Reference |
| KIT Activation | As low as 3.2 nM | fda.gov |
Preclinical research has shown that ripretinib can induce apoptosis in cancer cell lines. viamedica.plviamedica.pl In models of GIST and systemic mastocytosis, combining ripretinib with MEK inhibitors has been shown to synergistically induce apoptosis. deciphera.comresearchgate.net This combination is effective at enhancing the apoptotic response and preventing the growth of resistant colonies in both imatinib-sensitive and -resistant GIST cell lines. researchgate.net
In imatinib-resistant GIST cell lines, ripretinib as a single agent induced higher levels of apoptosis compared to imatinib (B729), as indicated by the expression of BimEL and p-H2AX. researchgate.net The combination of ripretinib and trametinib (B1684009) significantly increased apoptosis in these resistant cells. researchgate.net For instance, in the GIST-T1/T670I cell line, the combination treatment increased the apoptotic cell population to 56% compared to 18% in the control group. researchgate.net Furthermore, studies have indicated that inhibition of the SHP2 protein can lead to G0/G1 cell cycle arrest. researchgate.net
The table below illustrates the apoptotic effect of Ripretinib in combination with Trametinib in a specific GIST cell line.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| GIST-T1/T670I | DMSO Control | 18% | researchgate.net |
| GIST-T1/T670I | Ripretinib + Trametinib | 56% | researchgate.net |
While direct studies focusing solely on ripretinib's effects on cellular differentiation and migration are not extensively detailed in the provided search results, the broader context of tyrosine kinase inhibitors and their mechanisms suggests potential involvement in these cellular processes. Kinase signaling pathways, such as those targeted by ripretinib, are fundamental in regulating cell division, differentiation, and motility. viamedica.pl The inhibition of these pathways could logically influence these cellular behaviors.
Research on other compounds, like all-trans retinoic acid (ATRA), has shown that inhibiting proliferation can be linked to inducing differentiation and suppressing migration and invasion in cancer cells. nih.gov Similarly, the regulation of proliferation, migration, and differentiation of various cell types is a critical aspect of processes like wound healing and is influenced by multiple growth factors and signaling pathways that can be targeted by kinase inhibitors. mdpi.com The motility and migration of stem cells, for instance, are crucial for their therapeutic efficacy and are governed by complex signaling networks. nih.gov
Ripretinib potently inhibits the phosphorylation of KIT, a key signaling event in GIST. viamedica.plviamedica.pl Its dual-action mechanism blocks the phosphorylation of the switch and activation loop, preventing KIT from adopting its active form. viamedica.plviamedica.pl In preclinical models, ripretinib treatment led to a greater inhibition of KIT and ERK1/2 phosphorylation in imatinib-resistant cell lines compared to imatinib. researchgate.net
Studies have demonstrated that ripretinib effectively inhibits KIT phosphorylation induced by secondary mutations. e-century.us Specifically, for secondary mutations in exon 17, ripretinib was shown to be more efficient at inhibiting KIT phosphorylation and subsequent PI3K-Akt activation. e-century.us In cellular assays, ripretinib blocked the phosphorylation of KIT in GIST cell lines driven by various KIT mutations. europa.eu
The table below summarizes the effect of Ripretinib on the phosphorylation of key signaling proteins.
| Cell Line | Treatment | Effect on Phosphorylation | Reference |
| Imatinib-resistant GIST | Ripretinib | Greater inhibition of KIT and pERK | researchgate.net |
| GIST with exon 17 mutations | Ripretinib | Efficient inhibition of KIT phosphorylation | e-century.us |
In Vivo Efficacy and Pharmacodynamics in Animal Models
The preclinical efficacy of ripretinib has been validated in various animal models, which supported its progression into clinical trials. tandfonline.com
Ripretinib's broad activity was confirmed in murine models, including a patient-derived xenograft model of GIST with an exon 17 drug-resistant mutation. tandfonline.com In vivo studies have consistently demonstrated the antitumor efficacy of ripretinib. nih.gov For instance, in a mouse xenograft model using GIST-T1 cells, single-agent ripretinib resulted in significant tumor regression. aacrjournals.org
The use of genetically engineered mouse (GEM) models is a valuable tool for evaluating the in vivo pharmacodynamics and antitumor activity of targeted therapies. oncotarget.com While specific data on ripretinib in GEMMs of GIST is not detailed in the provided results, the successful use of such models for other kinase inhibitors in cancers like PTEN-deficient prostate cancer highlights their importance in preclinical evaluation. oncotarget.com Studies on GIST xenograft models have shown that ripretinib is effective against tumors with various resistance mutations. researchgate.netresearcher.life
Evaluation in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are a important tool for preclinical drug evaluation. For gastrointestinal stromal tumors (GIST), several well-characterized PDX platforms have been established to test novel therapies like Ripretinib HCl. researchgate.netnih.gov In these models, tumor tissue from GIST patients is transplanted subcutaneously into mice, and upon successful tumor growth, the xenograft is serially passaged to subsequent generations of mice for expanded studies. nih.gov
These GIST PDX models are characterized both histopathologically and molecularly at each passage to ensure they retain the features of the original patient's tumor. nih.gov This process has resulted in the establishment of multiple distinct GIST models that encompass a range of clinically relevant mutations and sensitivities to tyrosine kinase inhibitors (TKIs). nih.gov For instance, established platforms include models with secondary KIT mutations, which are common mechanisms of resistance to standard therapies, and models with primary, imatinib-resistant PDGFRA exon 18 mutations, such as the D842V mutation. researchgate.netnih.gov
The availability of these GIST PDX models, which cover the most relevant driver mutations found in patients, provides a robust system for preclinical testing. researchgate.netnih.gov Ripretinib has been evaluated in such preclinical cancer models, demonstrating efficacy and providing proof-of-concept for its activity against a wide range of KIT mutants. researchgate.netresearchgate.net The use of these advanced models allows for the investigation of drug efficacy against specific, and often resistant, genetic profiles, bridging the gap between in vitro studies and clinical trials. nih.gov
Table 1: Characteristics of Representative GIST PDX Models for Preclinical Research
| Model Type | Key Genetic Feature | Relevance to Ripretinib Testing | Source |
|---|---|---|---|
| TKI-Resistant GIST PDX | Secondary KIT Mutations | Evaluates efficacy against mutations that confer resistance to standard therapies like imatinib. | nih.gov |
| Primary Resistant GIST PDX | PDGFRA Exon 18 D842V Mutation | Tests activity against primary mutations known to be resistant to imatinib. | researchgate.netnih.gov |
| Multi-Resistant GIST PDX | Heterogeneous Secondary KIT Mutations | Mimics complex clinical scenarios of polyclonal resistance to multiple prior TKI therapies. | nih.gov |
Pharmacodynamic Biomarker Modulation in Preclinical Species (e.g., Phosphorylated Targets)
Ripretinib functions as a switch-control kinase inhibitor, binding to both the switch pocket and the activation loop of KIT and PDGFRA. drugbank.com This dual mechanism forces the kinase into an inactive conformation, thereby inhibiting downstream signaling pathways critical for tumor cell growth. researchgate.netdrugbank.com Preclinical studies have focused on measuring the modulation of pharmacodynamic biomarkers, particularly the phosphorylation status of target proteins, to confirm this mechanism of action.
In preclinical models, treatment with Ripretinib leads to the inhibition of its primary targets, KIT and PDGFRA, which can be measured by a decrease in their phosphorylation. gencat.cat Furthermore, because KIT and PDGFRA signaling converges on the MAPK pathway, a key downstream pharmacodynamic marker is the phosphorylation of ERK (pERK). nih.govaacrjournals.org In preclinical models of neurofibromatosis type 1 (NF1)-deficient malignant peripheral nerve sheath tumors (MPNST), treatment with Ripretinib in combination with a MEK inhibitor resulted in stronger pERK inhibition compared to the MEK inhibitor alone, demonstrating target engagement and pathway modulation. aacrjournals.org
In vitro studies have shown that Ripretinib inhibits a variety of other kinases, including PDGFRB, VEGFR2, TIE2, and BRAF, suggesting a broader pharmacodynamic profile. researchgate.netdrugbank.com The assessment of these phosphorylated targets and downstream signaling proteins in preclinical species provides crucial evidence of the drug's on-target activity and its ability to disrupt the oncogenic signaling cascades that drive tumor growth.
Dose-Response Relationships and Target Engagement in Animal Systems
Preclinical studies in animal models are essential for establishing dose-response relationships and determining the level of target engagement required for anti-tumor activity. These investigations help predict the optimal clinical exposure needed for efficacy. nih.gov For Ripretinib, preclinical data were foundational in identifying the target exposure level necessary for substantial inhibition of the intended molecular targets.
Based on preclinical model systems, it was determined that a combined exposure of Ripretinib and its active metabolite, DP-5439, of 10,000 ng⋅h/mL is required to achieve target inhibition in a high percentage of instances. fda.gov This target exposure was correlated with anti-tumor activity in various animal models harboring different KIT and PDGFRA mutations.
Dose-response relationship studies in animal models also inform the understanding of efficacy across different mutational contexts. nih.gov Preclinical investigations demonstrated that Ripretinib was more potent against secondary mutations in the KIT activation loop (exons 17 and 18) compared to those in the ATP-binding pocket (exons 13 and 14), irrespective of the primary mutation. researchgate.net This differential activity highlights a key aspect of its dose-response profile and target engagement in complex, mutationally heterogeneous tumor models. These preclinical findings on dose, exposure, and target inhibition were critical for guiding the design of early-phase clinical trials. fda.gov
Preclinical Combinatorial Strategies with this compound
Rationales for Combination Regimens in Preclinical Research
The primary rationale for exploring preclinical combination strategies with this compound is to overcome both primary and acquired resistance to targeted therapy. nih.govnih.gov While Ripretinib is a broad-spectrum inhibitor of KIT and PDGFRA, tumor cells can develop resistance through the activation of alternative signaling pathways, which often converge on the MAPK pathway. nih.gov This generates treatment adaptation and impairs the cytotoxic effects of single-agent KIT/PDGFRA inhibition. nih.gov Therefore, a key strategy involves combining Ripretinib with agents that block these escape pathways.
One major rationale focuses on co-targeting the MAPK pathway directly. Preclinical research suggests that combining Ripretinib with a MEK inhibitor could prevent the reactivation of this critical pathway, thereby inducing a more profound and durable anti-tumor response. nih.gov Another rationale stems from observations in models of MEK inhibitor (MEKi) resistance, where resistance can involve the transcriptional upregulation of the receptor tyrosine kinase PDGFRβ and an increase in RAF dimer formation. aacrjournals.org Because Ripretinib inhibits PDGFRβ and BRAF, it is a logical candidate for combination with MEK inhibitors to counteract these specific resistance mechanisms. drugbank.comaacrjournals.org
Synergistic Effects with Other Targeted Agents or Chemotherapeutics (in vitro/in vivo)
Building on the rationale of overcoming resistance, preclinical studies have demonstrated synergistic effects when Ripretinib is combined with other targeted agents, particularly MEK inhibitors. In both in vitro and in vivo models of GIST and systemic mastocytosis (SM), combining Ripretinib with a MEK inhibitor proved effective at enhancing the apoptotic response and preventing the growth of resistant cell colonies. nih.gov This synergistic effect was observed in both imatinib-sensitive and imatinib-resistant GIST cell lines. nih.gov
In preclinical models of NF1-deficient MPNST, the combination of the MEK inhibitor trametinib with Ripretinib also showed significant synergistic activity. aacrjournals.org This combination was more effective at decreasing MPNST cell viability in vitro and inhibiting tumor growth in vivo compared to either agent used alone. aacrjournals.org The synergy between Ripretinib and MEK inhibitors suggests that the dual blockade of KIT/PDGFRA and the downstream MAPK pathway can lead to a more comprehensive and potent anti-tumor effect. nih.gov
Table 2: Preclinical Synergistic Combinations with this compound
| Combination Agent | Model System | Observed Synergistic Effect | Source |
|---|---|---|---|
| MEK Inhibitors | GIST and Systemic Mastocytosis Cell Lines & Mouse Models | Enhanced apoptosis and prevention of resistant colony growth. | nih.gov |
| Trametinib (MEK Inhibitor) | MPNST Cell Lines & In Vivo Models | Increased drug synergism and greater decrease in tumor cell viability. | aacrjournals.org |
Mechanisms of Enhanced Efficacy in Preclinical Combination Studies
The enhanced efficacy observed in preclinical combination studies involving Ripretinib is rooted in the simultaneous blockade of primary oncogenic drivers and key resistance pathways. The central mechanism of synergy between Ripretinib and MEK inhibitors is the potentiation of apoptosis and a more robust inhibition of the MAPK signaling pathway. nih.govaacrjournals.org
When used as a monotherapy, Ripretinib effectively inhibits KIT and PDGFRA, but adaptive resistance can emerge through the reactivation of downstream signaling. nih.gov By adding a MEK inhibitor, the combination achieves a more complete shutdown of the MAPK pathway than is possible with either agent alone. aacrjournals.org Preclinical biochemical analyses have confirmed this mechanism; in MPNST models, combining Ripretinib with trametinib led to a significantly stronger inhibition of ERK phosphorylation (pERK), a key downstream effector of the pathway, compared to trametinib monotherapy. aacrjournals.org This dual inhibition prevents the cell from utilizing escape routes, leading to a more profound cytocidal response rather than just cytostatic effects. nih.gov
Structure Activity Relationship Sar and Compound Design for Ripretinib Hcl
Elucidation of Key Structural Features for Kinase Binding and Potency
Analysis of Core Scaffold Modifications
The central scaffold of Ripretinib (B610491) is a substituted pyrimidine (B1678525) ring system. This class of heterocycles is a well-established pharmacophore in kinase inhibitor design, largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. acs.orgrsc.orgrsc.org In the development of Ripretinib, medicinal chemists likely explored various modifications to this core to enhance binding affinity and selectivity.
While specific, publicly available SAR studies detailing the step-by-step modifications of the Ripretinib scaffold are limited, the final structure reveals a highly optimized 1,6-naphthyridin-2(1H)-one core. This bicyclic system provides a rigid framework that properly orients the key interacting moieties for optimal engagement with the kinase. The ethyl group at the N1 position of the naphthyridinone core likely contributes to favorable hydrophobic interactions within the binding pocket.
Influence of Side Chains and Substituent Effects on Activity
The 1-(4-bromo-2-fluorophenyl)urea (B2382836) group is a critical component for interacting with the switch pocket. The bromine and fluorine atoms on the phenyl ring are key for modulating the electronic properties and lipophilicity of this region of the molecule, likely enhancing its ability to occupy the hydrophobic switch pocket. The urea (B33335) linker provides a rigid connection and potential hydrogen bonding opportunities.
The following table summarizes the inhibitory activity of Ripretinib against various KIT mutations, highlighting its broad-spectrum efficacy.
| KIT Mutant | IC50 (nM) |
| Wild-Type | 4 |
| V654A | 8 |
| T670I | 18 |
| D816H | 5 |
| D816V | 14 |
| Data sourced from MedchemExpress medchemexpress.com |
Identification of Pharmacophores and Ligand Efficiency Principles
The design of a highly potent and selective inhibitor like Ripretinib HCl invariably involves the application of modern computational chemistry techniques, including pharmacophore modeling and the analysis of ligand efficiency metrics.
Computational Pharmacophore Modeling
While specific pharmacophore models for Ripretinib's development are not publicly disclosed, the known binding mode allows for the deduction of a likely pharmacophore. Key features would include:
Hydrogen Bond Acceptors: The carbonyl oxygen of the urea and the oxygen of the naphthyridinone are crucial for interactions with the kinase hinge region.
Hydrogen Bond Donor: The NH groups of the urea are potential hydrogen bond donors.
Aromatic/Hydrophobic Features: The phenyl rings and the naphthyridinone core provide essential hydrophobic interactions within the ATP-binding site and the switch pocket.
Halogen Atoms: The bromine and fluorine atoms on the phenyl ring contribute to specific interactions and modulate the physicochemical properties of the molecule.
These features, in their specific three-dimensional arrangement, define the essential requirements for a molecule to effectively bind to and inhibit the target kinases in the desired "switch-control" manner.
Ligand Efficiency Metrics in this compound Analog Research
Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). It is a valuable tool for optimizing lead compounds, as it helps to identify molecules that achieve high potency without excessive molecular weight, a common issue that can lead to poor pharmacokinetic properties.
In the context of Ripretinib's development, medicinal chemists would have likely used LE and related metrics, such as lipophilic ligand efficiency (LLE), to guide the optimization of early-stage inhibitors. By focusing on improving LE, the development team could have systematically enhanced the potency of their compounds while maintaining drug-like properties. While specific LE values for Ripretinib and its precursors are not publicly available, the final compound's potent activity at a relatively moderate molecular weight suggests a successful application of these principles.
Rational Design Principles and Medicinal Chemistry Approaches
The development of this compound is a prime example of a rational, structure-guided drug design campaign aimed at addressing a clear unmet medical need: overcoming resistance to existing GIST therapies. nbinno.commdpi.com The core design principle was the creation of a "switch-control" inhibitor that could broadly target both primary and secondary mutations in KIT and PDGFRA. qinlockhcp.comfrontiersin.orgnih.gov
The key medicinal chemistry approaches employed likely included:
Structure-Based Drug Design: Utilizing crystal structures of KIT and PDGFRA kinases to understand the binding site and design molecules with complementary shapes and chemical features. The unique dual-binding mode of Ripretinib, engaging both the switch pocket and the activation loop, is a direct outcome of this approach. qinlockhcp.comfrontiersin.org
Fragment-Based and Scaffold-Hopping Approaches: While not explicitly documented, it is plausible that the initial hits were identified through fragment screening or by modifying existing kinase inhibitor scaffolds. The pyrimidine core is a common starting point for kinase inhibitor design. acs.orgrsc.orgrsc.org
Parallel Synthesis and High-Throughput Screening: To efficiently explore the SAR of the core scaffold and its substituents, combinatorial chemistry and high-throughput screening would have been employed to rapidly synthesize and evaluate a large number of analogs.
Optimization of Physicochemical Properties: A significant effort would have been dedicated to fine-tuning the molecule's properties, such as solubility, permeability, and metabolic stability, to ensure good oral bioavailability and a favorable pharmacokinetic profile.
Structure-Based Drug Design (SBDD) in this compound Development
Ripretinib was rationally designed using structure-based principles to be a broad-spectrum inhibitor of KIT and PDGFRA kinases. nih.goveco-vector.com A major challenge with earlier generations of kinase inhibitors was the emergence of secondary mutations in the target kinase, leading to resistance. fiercebiotech.com Ripretinib's development was centered on a novel "switch-control" inhibitory mechanism to address this problem. nih.govresearchgate.net
Kinases like KIT and PDGFRA exist in equilibrium between an active and an inactive conformation. This transition is governed by the movement of a key structural element called the "activation loop." nih.gov Ripretinib is classified as a Type II inhibitor, which stabilizes the inactive "DFG-out" conformation of the kinase. tandfonline.com Its unique SBDD-driven mechanism involves a dual-binding mode:
Switch Pocket Binding : Ripretinib binds to the "switch pocket," a region adjacent to the ATP-binding site. eco-vector.comgistsupport.org This interaction sterically prevents the activation loop from adopting the active conformation. nih.gov
Activation Loop Stabilization : The molecule also interacts directly with the activation loop, locking it in the inactive state. nih.govdeciphera.com
This dual mechanism forces the kinase into an inactive state, effectively "switching off" its signaling capacity. nih.govnih.gov This approach allows Ripretinib to inhibit a wide array of mutations, including those in the activation loop (e.g., in KIT exons 17 and 18) that confer resistance to other inhibitors. nih.govdeciphera.com The design was specifically engineered to inhibit the full spectrum of known mutations in GIST, a feat not achieved by its predecessors. fiercebiotech.comdeciphera.com
| Exon Location | Kinase Domain | Mutation Type |
|---|---|---|
| Exon 9 | Extracellular Domain | Primary/Initiating |
| Exon 11 | Juxtamembrane Domain | Primary/Initiating |
| Exon 13 | ATP-Binding Pocket | Secondary/Resistance |
| Exon 14 | ATP-Binding Pocket | Secondary/Resistance |
| Exon 17 | Activation Loop | Secondary/Resistance |
| Exon 18 | Activation Loop | Secondary/Resistance |
Fragment-Based Drug Discovery (FBDD) Analogues (if applicable)
While Ripretinib's development is a clear success of SBDD, there is no direct evidence in the public scientific literature or patent filings to suggest that fragment-based drug discovery (FBDD) was a primary strategy employed in its initial discovery or lead optimization process. The development narrative focuses heavily on the targeted inhibition of the switch-control mechanism.
Scaffold Hopping and Bioisosteric Replacement Strategies
Detailed medicinal chemistry accounts describing the specific scaffold hopping or bioisosteric replacement campaigns that may have led to the Ripretinib core structure are not extensively available. However, the diarylurea hinge-binding motif present in Ripretinib is a well-established pharmacophore in Type II kinase inhibitors (e.g., Sorafenib). The novelty of Ripretinib lies in the unique 1,6-naphthyridinone core, which is precisely functionalized to interact with the switch pocket and activation loop. It is plausible that this core was identified through optimization of earlier leads, potentially involving bioisosteric replacement of other heterocyclic systems to achieve the desired potency, selectivity, and physicochemical properties.
Academic Synthetic Methodologies for this compound Analogs
The synthesis of Ripretinib and its analogs for research purposes involves multi-step sequences that construct the complex heterocyclic core and assemble the final diarylurea structure.
Key Synthetic Routes and Chemical Transformations for Research Purposes
The synthesis of Ripretinib can be accomplished via several routes, with a common strategy involving the coupling of two key fragments: a substituted aniline (B41778) derivative and the 1,6-naphthyridinone core. A representative retrosynthetic analysis breaks the molecule down into these key precursors.
One plausible synthetic route, based on patent literature, involves the following key transformations:
Construction of the Naphthyridinone Core : This heterocyclic system is typically built through a series of condensation and cyclization reactions. A common starting point is a substituted pyridine (B92270) derivative which is elaborated to form the second fused ring.
Suzuki Coupling : A crucial carbon-carbon bond-forming reaction is often used to link the naphthyridinone core with the bromo-fluorophenyl moiety. This typically involves converting one piece into an organoboron compound (like a boronic acid or ester) and the other into an aryl halide, which are then coupled using a palladium catalyst.
Formation of the Urea Linkage : The final step is the formation of the diarylurea. This is commonly achieved by reacting an aniline intermediate (derived from the coupled product via reduction of a nitro group or another precursor) with phenyl isocyanate.
A simplified, conceptual synthetic scheme is presented below:
| Step | Reaction Type | Description | Key Reagents |
|---|---|---|---|
| 1 | Heterocycle Formation | Multi-step synthesis to build the 1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one core. | Substituted pyridines, cyclization reagents. |
| 2 | Suzuki Coupling | Coupling of the naphthyridinone core with a boronic acid derivative of the fluorophenyl ring. | Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3). |
| 3 | Nitration/Reduction | Introduction of a nitro group onto the phenyl ring, followed by reduction to the corresponding aniline. | HNO3/H2SO4; Reducing agent (e.g., Fe/HCl, H2/Pd-C). |
| 4 | Urea Formation | Reaction of the aniline intermediate with phenyl isocyanate to form the final Ripretinib molecule. | Phenyl isocyanate. |
Strategies for Derivatization and Analog Generation
To explore the SAR of Ripretinib and develop analogs for research, medicinal chemists would systematically modify different parts of the molecule. Based on its structure and binding mode, several derivatization strategies can be proposed:
Modification of the Terminal Phenyl Ring : The unsubstituted phenyl ring of the urea moiety likely occupies a less constrained region of the binding pocket. Analogs could be synthesized by replacing phenyl isocyanate with various substituted phenyl isocyanates in the final synthetic step. This would probe the effects of electronic and steric changes on potency and selectivity.
Alterations to the Naphthyridinone Core : The ethyl group at the N-1 position and the methylamino group at the C-7 position are key vectors for modification. Varying the N-1 alkyl chain length or introducing cyclic substituents could fine-tune solubility and metabolic stability. Changing the C-7 amine substituent could alter interactions within its sub-pocket.
Bioisosteric Replacement of the Urea Linker : The urea group is a critical hydrogen-bonding element. It could be replaced with other bioisosteric linkers, such as thiourea, amide, or inverted amide groups, to modulate the compound's hydrogen-bonding capacity and pharmacokinetic properties.
These systematic modifications would allow researchers to build a detailed SAR map, further elucidating the key interactions responsible for Ripretinib's unique and potent inhibitory profile.
Mechanisms of Resistance to Ripretinib Hcl in Preclinical Models
Identification of Acquired Kinase Domain Mutations Leading to Resistance
While Ripretinib (B610491) was designed to inhibit a wide range of mutations, preclinical models show that novel mutations can still arise under the selective pressure of the drug, leading to resistance. amegroups.cndeciphera.com
Specific Mutations in KIT and PDGFRA (e.g., ATP-binding Pocket and Activation Loop Mutations)
Secondary mutations that confer resistance to tyrosine kinase inhibitors frequently occur in the ATP-binding pocket or the activation loop of the KIT and PDGFRA kinases. amegroups.cnresearchgate.net For instance, mutations in KIT exons 13 and 14 (ATP-binding pocket) and exons 17 and 18 (activation loop) are common sites of resistance to other inhibitors and can impact the efficacy of Ripretinib. amegroups.cnresearchgate.netviamedica.pl
While Ripretinib shows potent activity against many of these mutations, some preclinical evidence suggests it may have lower potency against certain ATP-binding pocket mutations. ascopost.com Furthermore, new mutations can emerge. Studies have identified the development of compound mutations, where a second mutation appears in a gene that already has a resistance mutation, as a mechanism of resistance to Ripretinib. researchgate.net Specifically, mutations in the activation loop combined with mutations in the ATP-binding pocket have been observed in preclinical models of Ripretinib resistance. researchgate.net
Table 1: Examples of KIT/PDGFRA Mutations and Ripretinib Activity
| Gene | Exon | Mutation Type | Ripretinib Activity | Reference |
| KIT | 9, 11 | Initiating | Inhibits | deciphera.com |
| KIT | 13, 14 | ATP-binding pocket (Resistance) | Generally inhibits, but some mutations may show reduced sensitivity | ascopost.comnih.gov |
| KIT | 17, 18 | Activation loop (Resistance) | Potently inhibits | amegroups.cnoncology-central.com |
| PDGFRA | 12, 18 | Initiating | Inhibits | deciphera.com |
| PDGFRA | 18 (D842V) | Activation loop (Resistance) | Less potent than some other inhibitors | researchgate.net |
Biochemical Characterization of Resistant Mutants (e.g., Kinase Activity, Ripretinib HCl Binding)
Biochemical analyses of resistant mutants reveal how these genetic changes lead to drug resistance. Mutations can alter the conformation of the kinase, which may reduce the binding affinity of this compound. news-medical.net Alternatively, mutations can increase the kinase's affinity for ATP, making it more difficult for ATP-competitive inhibitors to be effective. news-medical.net The dual mechanism of Ripretinib, targeting both the switch pocket and the activation loop, is designed to overcome many of these resistance mechanisms. qinlockhcp.com However, compound mutations that affect both of these regions can potentially restore kinase activity even in the presence of the drug. researchgate.net
Cellular Models of Resistance and In Vitro Evolution Studies
To study the emergence of resistance, scientists use cellular models and in vitro evolution studies. In these experiments, cancer cell lines with specific KIT or PDGFRA mutations are exposed to increasing concentrations of this compound over time. europa.eu This process mimics the development of drug resistance in patients.
Interestingly, in one in vitro study using chemical mutagenesis, no secondary KIT mutations conferring resistance to Ripretinib emerged. europa.eu However, when cells were cultured with imatinib (B729), multiple resistant KIT-mutated clones grew. europa.eu This suggests that Ripretinib may be less prone to the development of on-target resistance compared to other tyrosine kinase inhibitors. In some cases, resistance in these models was associated with the activation of other cancer-causing pathways rather than new KIT mutations. europa.eu
Activation of Bypass Signaling Pathways as Resistance Mechanisms
A second major mechanism of resistance to this compound involves the activation of "bypass" signaling pathways. In this scenario, cancer cells find alternative routes to grow and survive that are independent of the drug's target, rendering Ripretinib ineffective. news-medical.netsinobiological.com
Receptor Tyrosine Kinase (RTK) Upregulation or Activation
Cancer cells can achieve resistance by upregulating or activating other receptor tyrosine kinases (RTKs) that can then drive downstream growth signals. unibo.itnih.gov For example, preclinical studies have shown that the activation of fibroblast growth factor receptor (FGFR) can diminish the effects of KIT inhibition by reactivating the MAPK pathway. amegroups.org Similarly, upregulation of the MET receptor has been observed in imatinib-resistant GIST cells. unibo.itnih.gov The activation of these alternative RTKs can be driven by various growth factors present in the tumor microenvironment. nih.gov
Downstream Signaling Adaptations (e.g., MAPK, PI3K Pathway Activation)
Even if Ripretinib effectively inhibits KIT and PDGFRA, resistance can occur if downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, become constitutively active through other means. amegroups.orgnih.gov These pathways are crucial for cell proliferation and survival. amegroups.orgnih.gov
Genomic events that dysregulate the RAS/MAPK pathway can substitute for the signaling initiated by KIT. amegroups.org For instance, mutations in genes like BRAF or KRAS, which are components of the MAPK pathway, can lead to its constant activation. aacrjournals.org Similarly, alterations that lead to the activation of the PI3K/AKT/mTOR pathway, such as the loss of the PTEN tumor suppressor, can also drive resistance. unibo.itnih.gov Preclinical studies have shown that combining Ripretinib with inhibitors of the MEK (a key component of the MAPK pathway) or PI3K pathways can synergistically induce apoptosis in GIST cells, suggesting that targeting these bypass pathways could be a strategy to overcome resistance. deciphera.comamegroups.orgnih.gov
Autocrine/Paracrine Loop Activation in Preclinical Settings
While direct preclinical evidence detailing the activation of specific autocrine or paracrine signaling loops as a primary mechanism of resistance to this compound is not extensively documented in publicly available research, the broader context of resistance to tyrosine kinase inhibitors (TKIs) in gastrointestinal stromal tumors (GIST) suggests its potential relevance. Resistance to TKIs can involve the activation of alternative signaling pathways that bypass the inhibited target. nih.govresearchgate.net In some cancers, this can occur through the upregulation of growth factor signaling, leading to autocrine or paracrine loops that reactivate downstream pathways like MAPK/ERK and PI3K/AKT, thereby promoting cell survival and proliferation despite the presence of the inhibitor. nih.govresearchgate.net For instance, the FGF/FGFR axis has been implicated in reactivating the MAPK/ERK pathway in the context of imatinib resistance in GIST. nih.govresearchgate.net
Investigation of Drug Efflux Mechanisms in Preclinical Contexts
The role of drug efflux pumps, particularly ATP-binding cassette (ABC) transporters, is a well-established mechanism of multidrug resistance in cancer. nih.govfrontiersin.orgnih.govmedtechbcn.com These transporters actively extrude a wide range of structurally diverse compounds from cancer cells, reducing intracellular drug concentrations and thereby diminishing their therapeutic efficacy. frontiersin.orgmdpi.com
Role of ABC Transporters (e.g., P-gp) in this compound Efflux (if documented in preclinical models)
Preclinical data indicates that Ripretinib is a substrate for certain ABC transporters. Specifically, P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and potentially other transporters are involved in the efflux of Ripretinib. frontiersin.orgnih.govcertara.comeuropa.eu This is a significant consideration as the overexpression of these transporters in tumor cells can lead to reduced intracellular accumulation of Ripretinib, potentially contributing to decreased efficacy and the development of resistance. nih.govfrontiersin.orgnih.gov Studies have shown that P-gp is expressed at the blood-brain barrier and can limit the penetration of drugs into the brain, a mechanism that may also be relevant in brain metastases. frontiersin.orgnih.gov While direct studies on Ripretinib efflux by P-gp in specific GIST preclinical resistance models are not extensively detailed, the known interaction between Ripretinib and P-gp suggests that this is a plausible mechanism of resistance. certara.comeuropa.eu
Modulators of Efflux in In Vitro Resistance Models
Several compounds have been investigated for their ability to modulate the activity of ABC transporters and potentially reverse resistance. Tyrosine kinase inhibitors themselves have been shown to act as modulators of ABC transporters. nih.govmdpi.com For instance, some TKIs can competitively inhibit the efflux of other chemotherapeutic agents by binding to the transporter. nih.govmdpi.com
In the context of sarcoma preclinical models, which include GIST, studies have explored the use of various inhibitors to overcome drug resistance mediated by transporters like MRP1 (ABCC1). In vitro research has demonstrated that the addition of MRP1 inhibitors, such as nilotinib (B1678881) and avapritinib, to chemotherapy can significantly increase cell death in sarcoma cell lines. researchgate.netresearchgate.net While not directly focused on Ripretinib resistance, these findings support the principle of using efflux pump modulators to enhance the efficacy of targeted therapies.
A summary of key ABC transporters and their relevance is presented in the table below.
| Transporter | Gene Name | Known Substrates/Interactions | Potential Role in Ripretinib Resistance |
| P-glycoprotein (P-gp) | ABCB1 | Doxorubicin, Paclitaxel, Ripretinib frontiersin.orgnih.govcertara.comeuropa.euresearchgate.net | Efflux of Ripretinib, leading to reduced intracellular concentration. |
| MRP1 | ABCC1 | Doxorubicin, Vincristine researchgate.netresearchgate.net | Potential for efflux of Ripretinib or its metabolites; a target for modulators to increase drug accumulation. |
| ABCG2 | ABCG2 | Topotecan, Mitoxantrone nih.gov | Potential for efflux of Ripretinib or its metabolites. |
Strategies to Overcome this compound Resistance in Preclinical Settings
The development of resistance to Ripretinib, often through the acquisition of secondary mutations in the target kinases KIT and PDGFRA, necessitates the exploration of strategies to overcome this challenge. amegroups.cnresearchgate.netnih.gov
Development of Next-Generation Inhibitors Targeting Resistant Mutants
A primary strategy to combat resistance is the development of next-generation TKIs with broader activity against a wider range of mutations. nih.govonclive.com Ripretinib itself was designed as a broad-spectrum inhibitor to address the limitations of earlier TKIs like imatinib, sunitinib (B231), and regorafenib. amegroups.cnnih.govnih.gov It functions as a "switch-control" inhibitor, locking the kinase in an inactive conformation, which allows it to be effective against a wide array of primary and secondary mutations. qinlockhcp.comresearchgate.netgencat.cat
However, resistance to Ripretinib can still emerge. researchgate.net This has spurred the development of even newer inhibitors. For example, THE-630 is a pan-mutant KIT inhibitor that has shown potent activity against a wide spectrum of KIT mutations in vitro, including those that may confer resistance to other TKIs. nih.gov Avapritinib is another next-generation TKI that is particularly effective against the PDGFRA D842V mutation, which is resistant to many other inhibitors. nih.govascopubs.org
The table below highlights some next-generation inhibitors and their targeted mutations.
| Inhibitor | Target(s) | Key Targeted Resistant Mutations |
| Ripretinib | KIT, PDGFRA | Broad spectrum of primary and secondary mutations amegroups.cnqinlockhcp.comresearchgate.net |
| Avapritinib | KIT, PDGFRA | PDGFRA D842V nih.govascopubs.org |
| THE-630 | KIT | Pan-mutant activity, including various secondary mutations nih.gov |
Preclinical Combinatorial Approaches to Circumvent Resistance
Combining Ripretinib with other therapeutic agents is a promising strategy to overcome or prevent resistance. tandfonline.com Preclinical studies have shown synergistic effects when Ripretinib is combined with MEK inhibitors, such as trametinib (B1684009). tandfonline.comresearchgate.netresearchgate.netaacrjournals.org This combination has been shown to induce apoptosis in both imatinib-sensitive and -resistant GIST cell lines and prevent the growth of resistant colonies. researchgate.netresearchgate.net The rationale behind this combination is to simultaneously block the primary oncogenic driver (KIT/PDGFRA) with Ripretinib and a key downstream signaling pathway (MAPK/ERK) with a MEK inhibitor. researchgate.netaacrjournals.org This dual blockade can be more effective at inducing cell death and preventing the emergence of resistance through pathway reactivation. researchgate.netresearchgate.net
Another preclinical approach involves combining Ripretinib with an ULK inhibitor, DCC-3116. This combination has demonstrated the ability to block Ripretinib-induced ULK activation and autophagic flux, leading to strong tumor regressions in preclinical cancer models. deciphera.com
The following table summarizes preclinical combinatorial approaches involving Ripretinib.
| Combination | Rationale | Preclinical Findings |
| Ripretinib + MEK inhibitor (e.g., Trametinib) | Dual blockade of KIT/PDGFRA and the downstream MAPK/ERK pathway. tandfonline.comresearchgate.netresearchgate.netaacrjournals.org | Synergistic induction of apoptosis, prevention of resistant colony growth in GIST cell lines. researchgate.netresearchgate.net |
| Ripretinib + ULK inhibitor (DCC-3116) | Blockade of Ripretinib-induced ULK activation and autophagic flux. deciphera.com | Enhanced tumor regression in preclinical cancer models. deciphera.com |
Identification of Novel Targets for Resistance Reversal
Despite the broad-spectrum activity of this compound, the eventual development of resistance necessitates the identification of novel therapeutic targets to restore or enhance its efficacy. Preclinical research has focused on understanding the molecular escape routes that tumor cells exploit, leading to the exploration of combination therapies aimed at overcoming these resistance mechanisms. Key strategies involve co-targeting downstream signaling pathways that are reactivated during treatment or utilizing alternative tyrosine kinase inhibitors (TKIs) to suppress emergent resistant clones.
KIT-Independent Pathway Inhibition: The Role of MEK
A predominant mechanism of resistance to KIT inhibition is the reactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. aacrjournals.orgaacrjournals.orgnih.gov Preclinical studies have demonstrated that even potent KIT inhibition by Ripretinib can leave residual MAPK pathway activity (as measured by phosphorylated ERK), which promotes cell survival and adaptation. aacrjournals.org This has positioned the MEK kinase, a critical node in this pathway, as a primary target for reversing Ripretinib resistance.
In-depth preclinical investigations have shown a strong synergistic effect when Ripretinib is combined with MEK inhibitors such as trametinib, binimetinib, and cobimetinib. aacrjournals.orgaacrjournals.orgnih.govresearchgate.nettandfonline.com This combination strategy aims to achieve a more complete shutdown of oncogenic signaling, converting a primarily cytostatic (growth-inhibiting) response to Ripretinib monotherapy into a cytotoxic (cell-killing) one. aacrjournals.orgaacrjournals.orgnih.gov
Detailed Research Findings:
Enhanced Apoptosis: In preclinical gastrointestinal stromal tumor (GIST) cell line models, including those resistant to other TKIs, the combination of Ripretinib and the MEK inhibitor trametinib significantly increased apoptosis compared to either agent alone. For instance, in the imatinib-resistant GIST-T1/T670I cell line, the combination induced apoptosis in 56% of cells, whereas single-agent treatments had a minimal effect. aacrjournals.orgresearchgate.net
Prevention of Resistant Colony Growth: Long-term colony outgrowth assays, which model the development of drug resistance over time, revealed that the Ripretinib-MEK inhibitor combination was more effective at eradicating cancer cells and preventing the emergence of resistant colonies than combinations involving older TKIs like imatinib. aacrjournals.org This effect was also observed in cell lines engineered to mimic resistance through MAPK reactivation via an NRAS mutation. aacrjournals.orgaacrjournals.org
The table below summarizes the apoptotic effect of combining Ripretinib with a MEK inhibitor in various GIST cell lines from a key preclinical study.
Table 1: Synergistic Induction of Apoptosis by Ripretinib and Trametinib (MEK Inhibitor) in GIST Cell Lines Data derived from in vitro studies on GIST cell lines after 72 hours of treatment.
| Cell Line | Primary/Resistance Mutation | Treatment | Apoptosis (%) |
|---|---|---|---|
| GIST-T1 | KIT Exon 11 deletion (Imatinib-sensitive) | Control (DMSO) | 18% |
| Ripretinib | 40% | ||
| Ripretinib + Trametinib | ~50% | ||
| GIST-T1/T670I | KIT Exon 11 del + Exon 14 T670I (Imatinib-resistant) | Control (DMSO) | 18% |
| Ripretinib | ~18% | ||
| Trametinib | ~18% | ||
| Ripretinib + Trametinib | 56% |
Source: Adapted from Gupta, S. et al., Molecular Cancer Therapeutics, 2021. aacrjournals.org
These findings provide a strong preclinical rationale for targeting MEK as a strategy to overcome both existing and evolving resistance to Ripretinib.
Emergence of Novel KIT Mutations and TKI Combinations
While KIT-independent pathway reactivation is a significant resistance mechanism, studies of tumors progressing on Ripretinib have revealed the emergence of novel, on-target resistance mutations within the KIT gene itself. The primary mechanism identified is the acquisition of secondary mutations in the ATP-binding pocket (AP) of the KIT kinase, often located in exons 13 and 14. gioncologynow.comnih.gov
These AP mutations frequently arise in tumor cells that already harbor activation loop (AL) mutations (in exons 17 and 18), which are the primary targets of Ripretinib. The resulting compound "AP/AL genotypes" are highly resistant to Ripretinib because the drug's binding is compromised. gioncologynow.comnih.gov In preclinical GIST cell lines subjected to long-term Ripretinib exposure, the development of these AP/AL mutations was identified as the sole genomic mechanism of escape. gioncologynow.comnih.gov
The table below illustrates the enrichment of these specific mutation types in patients whose tumors progressed on Ripretinib compared to a historical cohort from the pre-Ripretinib era.
Table 2: Frequency of Secondary KIT Mutation Types in Ripretinib-Resistant Tumors Data derived from sequencing of progressing GIST lesions.
| Patient Cohort | Activation Loop (AL) Only Mutations | ATP-Binding Pocket (AP) Only Mutations | Compound AP/AL Mutations |
|---|---|---|---|
| Pre-Ripretinib Era | High | Low | Rare |
| Post-Ripretinib Progression | Lower | Higher | ~50% |
Source: Adapted from Bauer, S. et al., Journal of Clinical Oncology, 2024. gioncologynow.com
This finding has led to the preclinical investigation of alternative TKI combinations. One study explored the synergy between Ripretinib and sunitinib, a TKI known to have activity against AP mutations. gioncologynow.comnih.gov
TKI Combination Efficacy: The combination of Ripretinib and sunitinib was shown to be effective against mixed populations of tumor cells containing either AP or AL mutations alone. However, this combination failed to suppress the growth of clones harboring the highly resistant compound AP/AL genotypes. gioncologynow.comnih.gov
These results underscore that while KIT remains the central oncogenic driver even in late-stage, heavily treated GIST, the evolution of complex mutations like AP/AL genotypes presents a significant challenge. gioncologynow.comnih.gov The emergence of these specific mutations after Ripretinib therapy points toward the need for next-generation KIT inhibitors specifically designed to overcome this novel form of resistance. gioncologynow.comnih.gov Other oncogenic pathways, such as those driven by fibroblast growth factor receptor (FGFR) or MET, represent additional, though less studied, potential targets for reversing resistance. nih.gov
Advanced Research Methodologies Applied to Ripretinib Hcl
Biophysical Techniques for Target Engagement and Binding Kinetics
Biophysical techniques are indispensable for elucidating the direct interaction between a drug and its target protein. They provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the drug's potency and mechanism of action. nih.gov
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful, label-free techniques used to measure real-time biomolecular interactions. sartorius.hrwikipedia.org Both methods are instrumental in determining the kinetics of drug binding, including the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov
In the context of Ripretinib (B610491) HCl, SPR and BLI assays are employed to quantify its binding affinity to its primary targets, KIT and PDGFRA kinases. drugbank.com These experiments typically involve immobilizing the kinase domain of the target protein on a sensor chip. A solution containing Ripretinib HCl is then flowed over the surface, and the binding is detected as a change in the refractive index (in SPR) or interference pattern (in BLI). sartorius.hrmdpi.comnews-medical.net This allows for the precise measurement of how quickly the drug binds to the kinase and how long it remains bound. Such kinetic data is vital for understanding the duration of target inhibition in a physiological setting.
| Parameter | Description | Typical Application for this compound |
| Association Rate (k_on) | The rate at which this compound binds to its target kinase. | Measured in M⁻¹s⁻¹. |
| Dissociation Rate (k_off) | The rate at which the this compound-kinase complex dissociates. | Measured in s⁻¹. |
| Dissociation Constant (K_D) | A measure of binding affinity, calculated as k_off/k_on. | A lower K_D value indicates stronger binding. |
BLI, with its "dip and read" format, offers high-throughput capabilities, making it suitable for screening large numbers of compounds or different mutant forms of the target kinase to assess Ripretinib's binding profile. wikipedia.orgnih.gov The robustness of BLI against changes in sample viscosity and composition also makes it a versatile tool. wikipedia.org
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. journalofappliedbioanalysis.comnih.gov In a single ITC experiment, one can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction between this compound and its target kinase. nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the binding event. nih.govrsc.org
The process involves titrating this compound into a solution containing the target kinase and measuring the minute heat changes after each injection. nih.gov The resulting data provides a thermodynamic signature of the binding. For instance, a negative enthalpy change suggests that the binding is driven by favorable interactions like hydrogen bonds and van der Waals forces. The entropy change provides information about the hydrophobic interactions and conformational changes upon binding. researchgate.net This level of detail is critical for the rational design and optimization of inhibitors. nih.gov
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and high-throughput method to assess the binding of a ligand to a protein. eubopen.orgharvard.edusygnaturediscovery.com The principle is based on the fact that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (T_m). eubopen.orgplos.org
In a DSF experiment for this compound, the kinase protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. harvard.edu As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. eubopen.org When this compound is bound to the kinase, it stabilizes the protein structure, requiring a higher temperature to unfold it. This results in a measurable "thermal shift" (ΔT_m). The magnitude of this shift is generally proportional to the binding affinity of the compound. eubopen.org This technique is particularly useful for initial hit identification and for validating target engagement in drug discovery pipelines. plos.org
Computational Modeling and Simulation Studies
Computational modeling and simulation have become integral to modern drug discovery, providing atomic-level insights that are often inaccessible through experimental methods alone. tu-dresden.demdic.orgbenthambooks.comunimelb.edu.au These approaches are used to predict binding modes, understand structure-activity relationships, and guide the design of new, more potent inhibitors.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies are performed to predict how it fits into the ATP-binding pocket of KIT and PDGFRA kinases. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for its inhibitory activity. nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the this compound-kinase complex over time. nih.gov MD simulations provide a more realistic picture of the binding by accounting for the flexibility of both the protein and the ligand. These simulations can help to refine the binding pose obtained from docking and to calculate the binding free energy, which is a measure of the affinity of the inhibitor for the kinase. Studies have utilized MD simulations to understand the interactions of ripretinib with its target kinases, c-KIT and PDGFRα. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.comjocpr.com QSAR models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a set of molecules with their experimentally measured inhibitory potencies (e.g., IC₅₀ values). nih.govmdpi.com
For this compound and its analogs, QSAR studies can help to identify the key structural features that are responsible for their potent kinase inhibitory activity. nih.govnih.gov Once a predictive QSAR model is developed, it can be used to virtually screen new, untested compounds and to prioritize them for synthesis and biological testing. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates. medcraveonline.com The models can highlight which molecular properties positively or negatively influence the desired activity, thereby guiding medicinal chemists in designing more effective derivatives. nih.gov
Table: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Imatinib (B729) |
| Sunitinib (B231) |
| Avapritinib |
| ATP |
| Dipyridamole |
| Pimitespib |
| S-octylglutathione |
| Copanlisib |
| Crizotinib |
| Curcumin |
| Cyclosporine |
| Dabigatran etexilate |
In Silico Prediction of Resistance Mutations
The development of this compound was fundamentally guided by in silico modeling to address the significant clinical challenge of resistance to existing tyrosine kinase inhibitors (TKIs) in gastrointestinal stromal tumors (GIST). Resistance to drugs like imatinib is frequently driven by the emergence of secondary mutations in the target kinases, KIT and platelet-derived growth factor receptor alpha (PDGFRA). gencat.catviamedica.pl These mutations often appear in specific "hotspot" regions, such as the ATP-binding pocket (encoded by KIT exons 13 and 14) and the activation loop (encoded by KIT exons 17 and 18). gencat.catamegroups.cnnih.gov
Ripretinib was engineered as a "switch-control" inhibitor, a design concept heavily reliant on computational predictions. amegroups.cn The goal was to create a molecule that could bind to and inhibit both the switch pocket and the activation loop of the kinase. viamedica.plamegroups.cn This dual mechanism was predicted to lock the kinase in a stable, inactive conformation, thereby providing broad activity against the full spectrum of primary and secondary drug-resistant mutants of KIT and PDGFRA. amegroups.cnbohrium.com Initial preclinical in vitro studies seemed to confirm these predictions, showing that Ripretinib was a potent inhibitor of a wide array of mutant kinases, including those notoriously resistant to other inhibitors, such as KIT D816V and PDGFRA D842V. amegroups.cn
However, the predictive power of in silico models has its limitations, which are often revealed through subsequent empirical testing in more complex biological systems. While early models and studies with transfected cells suggested Ripretinib's efficacy against the PDGFRA D842V mutation, later preclinical research using a novel human GIST cell line with a genetically knocked-in D842V mutation demonstrated high resistance to the drug. gencat.cat This highlights the critical need to validate computational predictions with advanced cell-based assays that more accurately reflect the target's cellular context.
Table 1: Predicted vs. Observed Sensitivity of Key GIST Mutations to this compound
| Mutation | Location | Initial In Silico/Transfected Model Prediction amegroups.cn | Observed Preclinical/Clinical Finding |
|---|---|---|---|
| KIT Exon 11 (Primary) | Juxtamembrane Domain | Sensitive | Sensitive in preclinical and clinical studies. viamedica.plonclive.com |
| KIT Exon 9 (Primary) | Extracellular Domain | Sensitive | Sensitive in preclinical and clinical studies. viamedica.plonclive.com |
| KIT Exons 13/14 (Secondary) | ATP-Binding Pocket | Sensitive | Demonstrated activity against these resistance mutations. gencat.catonclive.com |
| KIT Exons 17/18 (Secondary) | Activation Loop | Sensitive | Demonstrated activity against these resistance mutations. gencat.catnih.govonclive.com |
| PDGFRA D842V (Primary) | Activation Loop | Sensitive | High resistance observed in a knock-in human GIST cell line. gencat.cat |
Proteomics and Phosphoproteomics Research in Preclinical Models
Proteomics and phosphoproteomics are indispensable tools in modern drug discovery, providing deep insights into the molecular mechanisms of action and resistance. mednexus.orgmdpi.com For a kinase inhibitor like this compound, which functions by blocking phosphorylation, these technologies are particularly revealing. viamedica.plnih.gov Proteomics allows for a global, system-wide analysis of changes in protein abundance following drug treatment, while phosphoproteomics specifically quantifies changes in protein phosphorylation, offering a direct readout of kinase activity and signaling pathway modulation. mednexus.orgmcri.edu.au In preclinical models of GIST, these approaches are used to map the signaling networks affected by Ripretinib, confirm target engagement, and uncover mechanisms of adaptive resistance. nih.gov
Global phosphorylation profiling, typically performed using high-resolution mass spectrometry, provides a comprehensive snapshot of the phosphoproteome of a cell at a given moment. mcri.edu.auembopress.org In the context of this compound research, this methodology is applied to preclinical models, such as GIST cell lines, to measure the drug's impact on cellular signaling on a broad scale.
The mechanism of Ripretinib involves the potent inhibition of KIT and PDGFRA kinase activity. amegroups.cnfrontiersin.org A key experimental method to confirm this in preclinical settings is through phosphorylation inhibition assays. nih.gov In vitro studies have consistently shown that Ripretinib treatment leads to a significant decrease in the phosphorylation of KIT in cell lines harboring a wide range of activating and resistance mutations. viamedica.plviamedica.pl A global phosphoproteomic analysis extends this finding, moving beyond just the primary target to profile thousands of phosphorylation sites across the entire proteome simultaneously. biorxiv.org Such an analysis would be expected to show a dramatic reduction in phosphorylation signals not only on KIT and PDGFRA themselves but also on their direct downstream substrates and other nodes within the affected signaling cascades. This approach provides unbiased, high-resolution data on the drug's on-target effects and can reveal unexpected off-target kinase inhibition.
While this compound was specifically designed to target KIT and PDGFRA, comprehensive preclinical profiling has revealed a broader spectrum of activity. amegroups.cnbohrium.com The identification of additional kinases that are inhibited by a drug is crucial for understanding its complete biological effect and potential therapeutic applications.
In vitro kinase assays and cell-based studies have identified several other kinases that are inhibited by Ripretinib. viamedica.pl These findings expand the drug's known target profile beyond its primary intended targets. Furthermore, research into resistance mechanisms has highlighted the importance of indirect targets. Studies combining Ripretinib with MEK inhibitors have shown synergistic effects in preclinical models, suggesting that the reactivation of the MAPK signaling pathway is a critical escape mechanism that cells use to survive KIT/PDGFRA inhibition. nih.gov This makes the components of the MAPK pathway important indirect targets for combination therapies.
Table 2: Known and Other Identified Kinase Targets of this compound in Preclinical Studies
| Target Type | Kinase | Significance | Reference |
|---|---|---|---|
| Primary Target | KIT | Primary oncogenic driver in most GISTs. | amegroups.cnfrontiersin.org |
| Primary Target | PDGFRA | Oncogenic driver in a subset of GISTs. | amegroups.cnfrontiersin.org |
| Other Identified Target | PDGFRB | Inhibited in vitro. | viamedica.plviamedica.pl |
| Other Identified Target | TIE2 | Inhibited in vitro. | viamedica.plviamedica.pl |
| Other Identified Target | VEGFR2 | Inhibited in vitro. | viamedica.plviamedica.pl |
| Other Identified Target | BRAF | Inhibited in vitro. | viamedica.plviamedica.pl |
| Indirect Target Pathway | MAPK Pathway | Reactivation is a key resistance mechanism. | nih.gov |
Systems biology provides a framework for integrating complex -omics datasets, such as phosphoproteomics, to understand how a drug perturbs biological pathways at a network level. github.ionih.govufrn.br Rather than looking at single protein changes, this approach models the intricate web of interactions to identify significantly impacted signaling cascades. nih.gov For this compound, a systems biology analysis involves overlaying the quantitative phosphoproteomic data generated from treated preclinical models onto established molecular pathway maps.
This analysis can powerfully visualize and quantify the downstream consequences of KIT/PDGFRA inhibition. It allows researchers to see how the inhibitory signal propagates through networks like the MAPK, PI3K/AKT, and STAT3 pathways, all of which are known to be affected by KIT signaling. nih.govresearchgate.net By comparing the pathway-level impact in cells with different resistance mutations (e.g., ATP-binding pocket vs. activation loop mutations), researchers can gain a deeper understanding of how specific genetic contexts alter signaling dependencies and contribute to drug resistance. nih.gov This knowledge is critical for identifying biomarkers of response and designing rational combination therapies to overcome resistance. nih.gov
Advanced Genetic and Cell-Based Assays for Mechanistic Elucidation
To thoroughly understand the mechanisms of action and resistance for a targeted therapy like this compound, researchers employ a variety of advanced genetic and cell-based assays. These preclinical models are essential for moving beyond simple binding assays to test the drug's effects in a biologically relevant context. Research on Ripretinib has utilized transfected cell models, various established human GIST cell lines (representing both imatinib-sensitive and resistant states), and mouse xenograft models. gencat.catnih.gov A key example of an advanced assay was the creation of a novel human GIST cell line with a specific resistance mutation (PDGFRA D842V) genetically "knocked-in" to its endogenous locus. gencat.cat This sophisticated model provided more accurate data on Ripretinib's efficacy against this specific mutation than earlier, less complex models.
The advent of CRISPR/Cas9 gene-editing technology has revolutionized mechanistic studies in drug development. biocompare.commdpi.com This powerful tool allows for precise and efficient editing of the genome, enabling researchers to systematically investigate gene function, validate drug targets, and dissect resistance mechanisms. oncodesign-services.comnih.gov
In the study of this compound, CRISPR/Cas9 serves several key functions. First, it can be used for definitive target validation. By knocking out the KIT gene in a GIST cell line, researchers can prove that the drug's cytotoxic effects are dependent on the presence of its target. biocompare.comoncodesign-services.com Second, and more importantly, CRISPR/Cas9 is an ideal tool for studying resistance. It enables the creation of isogenic cell lines that differ only by a single, specific mutation. For instance, researchers can introduce various secondary KIT mutations into a sensitive cell line to directly test how each mutation affects Ripretinib's activity, providing clear and controlled data. ewadirect.combiorxiv.org Finally, genome-wide CRISPR screens can be performed where libraries of cells, each with a different gene knocked out, are treated with Ripretinib. By identifying which gene knockouts cause cells to become resistant, this unbiased approach can uncover entirely new genes and pathways involved in drug resistance. cd-genomics.com
Table 3: Application of CRISPR/Cas9 in this compound Research
| Research Goal | CRISPR/Cas9 Application | Expected Outcome | Reference |
|---|---|---|---|
| Target Validation | Knockout of primary target genes (e.g., KIT, PDGFRA). | Loss of Ripretinib sensitivity in edited cells, confirming the drug's on-target dependency. | biocompare.comoncodesign-services.com |
| Resistance Mutation Analysis | Knock-in of specific secondary mutations (e.g., in KIT exons 13, 17) into sensitive cell lines. | Quantification of the precise impact of each mutation on drug efficacy. | ewadirect.comals-journal.com |
| Identification of Novel Resistance Mechanisms | Genome-wide knockout screens in the presence of Ripretinib. | Identification of genes whose loss confers resistance, revealing novel escape pathways. | cd-genomics.com |
| Modeling Disease | Creation of more accurate cellular and animal models with specific driver and resistance mutations. | Improved preclinical models that better recapitulate human disease for drug testing. | ewadirect.com |
High-Throughput Screening (HTS) of Compound Libraries (academic focus)
High-throughput screening (HTS) serves as a foundational technology in drug discovery, enabling the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target. In the context of academic research, HTS is pivotal for exploring novel chemical space and uncovering new biological mechanisms. mdpi.com This methodology involves the use of automated systems to test compound libraries, which can include a diverse array of small molecules, natural products, and synthetic compounds, against a specific assay. mdpi.comtechnologynetworks.com
While specific HTS campaigns leading directly to the discovery of this compound are not extensively detailed in the public academic literature, the principles of HTS were fundamental to identifying kinase inhibitors of its class. The process typically begins with the identification of a therapeutic target, in this case, the KIT and PDGFRA kinases. nih.gov Researchers would then develop a robust assay to measure the activity of these kinases.
HTS assays can be broadly categorized as either biochemical or cell-based. mdpi.com Biochemical assays might directly measure the phosphorylation of a substrate by the target kinase. In contrast, cell-based assays assess the effect of compounds on cells engineered to report on kinase activity, providing a more physiologically relevant context. mdpi.com The screening of extensive compound libraries against such assays would identify initial "hits"—compounds that demonstrate a desired level of inhibition. These hits then undergo further validation and optimization to improve potency, selectivity, and drug-like properties, a process that ultimately leads to a candidate compound like Ripretinib.
A hypothetical HTS workflow for a compound like this compound would involve several key stages:
| HTS Stage | Description |
| Target Identification | Identifying and validating KIT and PDGFRA kinases as therapeutic targets in gastrointestinal stromal tumors (GIST). nih.gov |
| Assay Development | Creation of a reliable and scalable assay to measure KIT/PDGFRA kinase activity. This could be a biochemical assay using purified enzymes or a cell-based assay. |
| Library Screening | Automated screening of thousands to millions of compounds from diverse chemical libraries to identify inhibitors of the target kinases. mdpi.com |
| Hit Identification | Analysis of screening data to identify compounds that consistently inhibit kinase activity above a certain threshold. |
| Hit-to-Lead Optimization | Chemical modification of the initial hits to improve their potency, selectivity, and pharmacokinetic properties, leading to the development of a lead compound. |
Reporter Gene Assays for Pathway Activity Monitoring
Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways within a cell. These assays work by linking the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP), to a promoter that is regulated by the signaling pathway of interest. indigobiosciences.com When the pathway is activated, the promoter drives the expression of the reporter gene, producing a measurable signal.
In the context of this compound, which targets the KIT and PDGFRA signaling pathways, reporter gene assays are invaluable for assessing the drug's on-target effects. nih.gov For instance, researchers can use a reporter construct where the luciferase gene is under the control of a promoter containing binding sites for transcription factors downstream of KIT or PDGFRA. Treatment of cells containing this construct with this compound would be expected to decrease the luciferase signal, indicating successful inhibition of the pathway.
These assays can be used to:
Confirm on-target activity: Demonstrate that this compound specifically inhibits the intended signaling pathway.
Determine potency: By testing a range of drug concentrations, a dose-response curve can be generated to determine the IC50 value, a measure of the drug's potency in a cellular context.
Assess selectivity: By using reporter assays for different signaling pathways, the selectivity of this compound can be evaluated. For example, a study on sunitinib, another tyrosine kinase inhibitor, utilized a reporter vector to monitor transfection efficiency while evaluating cell cycle effects. oup.com
Investigate resistance mechanisms: Reporter assays can be used in resistant cell lines to understand how signaling pathways may be reactivated, leading to drug resistance.
Omics-based Approaches in Preclinical Research
Omics technologies, which provide a global view of different molecular layers within a cell, have revolutionized preclinical drug research. frontiersin.org These approaches offer a comprehensive understanding of a drug's mechanism of action, its effects on cellular processes, and potential biomarkers of response.
Transcriptomics (RNA-seq) for Gene Expression Profiling
Transcriptomics, and specifically RNA sequencing (RNA-seq), allows for the quantification of all RNA transcripts in a cell or tissue at a given time. unclineberger.org This provides a snapshot of the genes that are active and how their expression levels change in response to a drug. For a targeted therapy like this compound, RNA-seq can reveal the downstream consequences of inhibiting KIT and PDGFRA. frontiersin.org
Studies employing RNA-seq in the context of kinase inhibitors can identify:
Downstream target genes: Genes whose expression is significantly altered following treatment with this compound, confirming the inhibition of the intended signaling cascade.
Off-target effects: Unintended changes in gene expression that may contribute to side effects or provide opportunities for drug repurposing. lexogen.com
Biomarkers of response: Gene expression signatures that correlate with sensitivity or resistance to this compound, which could be used to select patients most likely to benefit from the treatment. unclineberger.org
Mechanisms of resistance: Changes in the transcriptome of resistant tumors can highlight new pathways that are activated to bypass the drug's effects.
The table below illustrates the types of data that can be generated from an RNA-seq experiment studying the effects of this compound.
| Gene | Log2 Fold Change (Ripretinib vs. Control) | p-value | Pathway |
| Downstream Target 1 | -2.5 | <0.001 | KIT Signaling |
| Downstream Target 2 | -2.1 | <0.001 | PDGFRA Signaling |
| Resistance Gene A | 3.0 | <0.001 | Alternative Pathway X |
| Off-target Gene B | 1.8 | <0.01 | Metabolic Process Y |
Metabolomics in Response to this compound Treatment
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. This provides a functional readout of the cellular state, as the metabolome is downstream of the genome, transcriptome, and proteome. In response to a drug like this compound, the metabolic profile of a cancer cell can be significantly altered.
Metabolomic studies can reveal:
Metabolic dependencies: Cancer cells often rewire their metabolism to support rapid growth. By analyzing metabolic changes after this compound treatment, researchers can identify key metabolic pathways that are disrupted.
Biomarkers of drug efficacy: Changes in the levels of specific metabolites in the blood or urine could serve as non-invasive biomarkers to monitor treatment response.
Mechanisms of action and toxicity: Alterations in metabolic pathways can provide insights into both the therapeutic and toxic effects of the drug.
While specific metabolomics studies on this compound are not widely published, research on other tyrosine kinase inhibitors has demonstrated the utility of this approach. For example, a study on pazopanib, another multi-kinase inhibitor, used metabolomics to understand resistance mechanisms. eur.nl
Integration of Multi-Omics Data for Comprehensive Understanding
The true power of omics technologies lies in their integration. frontiersin.orgnih.gov By combining data from transcriptomics, metabolomics, and other omics platforms (like proteomics and genomics), a more holistic and systems-level understanding of a drug's effects can be achieved. This integrated approach can reveal complex interactions between different molecular layers that would be missed by studying each layer in isolation. nih.gov
For this compound, integrating multi-omics data could:
Construct detailed signaling network models: By combining information on gene expression changes with alterations in protein and metabolite levels, a more complete picture of the KIT and PDGFRA signaling pathways and their downstream effects can be built.
Identify novel drug targets: Integrated analysis can uncover key nodes in cellular networks that are critical for cancer cell survival and could be targeted in combination with this compound to overcome resistance.
Develop predictive models of drug response: By combining multi-omics data with clinical information, machine learning models can be developed to predict which patients will respond to this compound with high accuracy. nih.gov
The integration of these advanced research methodologies is crucial for the continued development and optimization of targeted therapies like this compound, ultimately leading to more effective and personalized cancer treatments.
Future Directions and Unexplored Avenues in Ripretinib Hcl Research
Exploration of Novel Kinase Targets and Undiscovered Polypharmacology
Ripretinib's design as a broad-spectrum KIT and PDGFRA inhibitor inherently gives it a polypharmacological profile. nih.govviamedica.pl In vitro studies have shown that it also inhibits other kinases, including PDGFRB, TIE2, VEGFR2, and BRAF. viamedica.plviamedica.pltandfonline.comfrontiersin.org This multi-targeted nature opens up avenues for its use in other malignancies and provides a foundation for developing new therapeutic strategies. The concept of polypharmacology, where a single agent acts on multiple targets, is an emerging strategy aimed at creating more predictable pharmacokinetic profiles and potentially overcoming the multifactorial nature of diseases like cancer. viamedica.pl
The inhibitory action of Ripretinib (B610491) against a spectrum of kinases beyond its primary targets suggests a strong potential for repurposing the drug for new indications. Preclinical evidence has already demonstrated its efficacy in various tumor types that harbor KIT or PDGFRA mutations. nih.govfrontiersin.org In vitro studies have shown that Ripretinib can potently inhibit cell proliferation and induce apoptosis in cell lines derived from other myeloproliferative diseases where KIT mutations are common, such as mast cell leukemia and systemic mastocytosis. viamedica.plviamedica.pl
Further preclinical research has highlighted Ripretinib's potential in other cancers. For instance, one clinical trial in metastatic melanoma reported an objective response rate of 23%. nih.govfrontiersin.org Moreover, synergistic effects have been observed when Ripretinib is combined with other anticancer agents. nih.govfrontiersin.org Preclinical models have shown that combining Ripretinib with MEK inhibitors like trametinib (B1684009) results in synergistic apoptosis in both GIST and systemic mastocytosis cell lines. nih.govtandfonline.comfrontiersin.org Another study revealed that a combination with carboplatin (B1684641) could significantly inhibit the growth of ovarian clear cell carcinoma. nih.govfrontiersin.org These findings underscore the therapeutic potential of Ripretinib's broader kinase inhibition profile, paving the way for future clinical investigations in these and other cancers.
Table 1: Preclinical Exploration of Ripretinib in Novel Indications
| Cancer Type | Target/Rationale | Preclinical Finding | Reference(s) |
|---|---|---|---|
| Systemic Mastocytosis / Mast Cell Leukemia | Inhibition of mutant KIT, which is present in over 90% of cases. | Potent inhibition of cell proliferation and induction of apoptosis in cell lines. Synergistic effects with MEK inhibitors. | viamedica.plviamedica.pltandfonline.com |
| Metastatic Melanoma | Inhibition of KIT/PDGFRA mutations present in some subtypes. | A clinical trial reported a 23% objective response rate. | nih.govfrontiersin.org |
| Leukemia | Inhibition of oncogenic KIT mutations. | Shows efficacy against leukemia tumor types harboring KIT mutations. | nih.govviamedica.plfrontiersin.org |
| Lung Cancer | Inhibition of oncogenic KIT mutations found in some lung cancers. | Shows efficacy against lung cancer tumor types harboring KIT mutations. | nih.govfrontiersin.org |
| Ovarian Clear Cell Carcinoma | Broader kinase inhibition profile. | Significant inhibition of proliferation when combined with carboplatin. | nih.govfrontiersin.org |
The primary targets of Ripretinib, KIT and PDGFRA, are not solely oncogenes; they play critical roles in various normal physiological processes. nih.govmedlineplus.govbjbms.org A deeper understanding of these non-oncogenic functions is crucial for anticipating and managing the broader biological effects of long-term kinase inhibition and for potentially identifying novel therapeutic applications in non-cancerous diseases.
KIT signaling is essential for the development and function of multiple cell types, including hematopoietic stem cells, mast cells, interstitial cells of Cajal (ICCs), germ cells, and melanocytes, which are responsible for skin and hair pigmentation. bjbms.orgmedlineplus.gov Consequently, KIT signaling is integral to processes like hematopoiesis (blood cell formation), gametogenesis (sperm and egg development), and gut motility. nih.govbjbms.org More recent research has expanded KIT's role to the modulation of functions within the lung, heart, nervous system, pancreas, kidney, and liver. nih.gov This suggests that inhibitors originally developed for cancer could be investigated for non-oncological disorders like asthma or rheumatoid arthritis, where KIT-expressing mast cells are implicated. nih.gov
Similarly, the PDGFRA protein is crucial for the development of many cell types throughout the body by controlling fundamental cellular processes like cell growth, division, and survival. medlineplus.gov The signaling pathways it activates are involved in the normal development of the gastrointestinal tract, the central nervous system, and more. medlineplus.govnih.gov Interestingly, recent studies show that autophagy, a cellular degradation process, has a dual role in regulating PDGFRA, suggesting a complex feedback mechanism to prevent unwanted receptor hyperactivity in normal cells. tandfonline.com Exploring how Ripretinib affects these normal signaling pathways could provide insights into its long-term effects and reveal opportunities for therapeutic intervention in diseases characterized by dysregulated cell proliferation or survival beyond cancer.
Investigation of Allosteric Sites and Novel Binding Modalities
The unique mechanism of Ripretinib as a "switch-control" inhibitor that binds to an allosteric site has set a precedent for future drug design. viamedica.plresearchgate.net This approach moves beyond simple competition at the ATP-binding site and offers a pathway to more selective and durable kinase inhibition.
Ripretinib functions by binding to the "switch pocket," an allosteric site adjacent to the ATP-binding pocket. researchgate.nettandfonline.comdrugbank.com This binding action forces the kinase's activation loop into an inactive conformation, effectively locking the enzyme in an "off" state. researchgate.nettandfonline.com This dual mechanism of action is key to its broad activity against various primary and secondary resistance mutations. viamedica.pltandfonline.com
The success of this strategy highlights a promising future direction: the systematic discovery of new allosteric modulators for KIT and PDGFRA. Recent computational research, using long-timescale molecular dynamics simulations, has successfully identified novel, previously undiscovered allosteric pockets within both wild-type and mutant KIT proteins. mdpi.com The discovery of these new sites opens a direct avenue for the development of a new generation of highly selective allosteric modulators that could target specific mutant forms of the kinase, including those that may develop resistance to Ripretinib itself. mdpi.com The development of such agents could involve structure-based and ligand-based virtual screening, a computational approach that has been successfully used to identify allosteric modulators for other receptor types. mdpi.com
Allosteric modulation offers significant advantages over traditional orthostatic inhibition, chief among them being the potential for enhanced selectivity. Because allosteric sites are generally less conserved across different kinases than the highly conserved ATP-binding pocket, inhibitors targeting these sites are less likely to have off-target effects. mdpi.com
Future research can focus on exploiting these allosteric mechanisms in several ways. First, developing modulators for the newly identified allosteric pockets in KIT could lead to inhibitors that are highly specific for certain oncogenic mutants, such as KIT D816V, while sparing the wild-type protein. mdpi.com This could translate to more effective therapies with fewer side effects. Second, allosteric inhibitors could be designed to overcome resistance. For example, as resistance to Ripretinib emerges through new mutations in the ATP-binding pocket or activation loop, novel allosteric drugs targeting different sites could offer a subsequent line of attack. nih.gov This strategy of targeting kinases from multiple angles could prove crucial in managing the evolution of drug resistance.
Integration with Emerging Preclinical Technologies and Research Paradigms
The next wave of innovation in Ripretinib research will be driven by the integration of advanced preclinical technologies. These tools allow for more sophisticated modeling of disease, higher-throughput screening, and a deeper understanding of drug action and resistance, accelerating the journey from laboratory discovery to clinical application.
Key emerging technologies include:
Patient-Derived Organoids (PDOs): These are 3D cell cultures grown from a patient's own tumor tissue that closely mimic the original tumor's architecture and genetic complexity. nih.govnih.gov For GIST research, PDOs are emerging as invaluable preclinical models. researchgate.netresearchgate.netfoxchase.org They can be used to test the sensitivity of an individual's tumor to Ripretinib and other kinase inhibitors, potentially enabling personalized treatment strategies. nih.govresearchgate.net
CRISPR-Cas9 Gene Editing: This powerful technology allows for precise modification of the genome. In the context of Ripretinib research, genome-scale CRISPR knockout screens are being used in GIST cell lines to identify novel genes that are essential for the survival of imatinib-resistant tumors. nih.govaacrjournals.org This approach can uncover new therapeutic targets and pinpoint the specific genetic pathways that lead to Ripretinib resistance, such as the emergence of new mutations in the ATP-binding pocket after treatment. nih.govnih.govresearchgate.net
Advanced Computational Modeling: In silico techniques are becoming increasingly vital. Physiologically-based pharmacokinetic (PBPK) models, for instance, can simulate how Ripretinib is absorbed, distributed, metabolized, and excreted in the body, helping to predict potential drug-drug interactions without the need for extensive clinical trials. nih.gov Furthermore, structure-based computational modeling and molecular dynamics simulations are used to understand precisely how Ripretinib binds to its targets and to rationalize how specific mutations confer resistance, guiding the design of next-generation inhibitors. researchgate.netnih.gov
Table 2: Emerging Preclinical Technologies in Ripretinib HCl Research
| Technology | Application in Ripretinib Research | Potential Impact | Reference(s) |
|---|---|---|---|
| Patient-Derived Organoids (PDOs) | Creating personalized 3D tumor models from GIST patient tissue to test drug sensitivity. | Enables personalized medicine by predicting individual patient response to Ripretinib and other TKIs. | nih.govnih.govresearchgate.netresearchgate.net |
| CRISPR-Cas9 Screening | Genome-wide knockout screens to identify genes critical for the survival of drug-resistant GIST cells. | Uncovers novel therapeutic targets and mechanisms of resistance to Ripretinib. | nih.govaacrjournals.orgnih.gov |
| Computational & PBPK Modeling | Simulating drug pharmacokinetics, predicting drug-drug interactions, and modeling the drug-target binding interface. | Optimizes clinical use, informs the design of new trials, and guides the development of next-generation inhibitors. | researchgate.netnih.govnih.gov |
By leveraging these advanced preclinical platforms, researchers can accelerate the pace of discovery, develop more effective therapeutic strategies, and continue to refine the role of Ripretinib and its successors in cancer therapy.
Organoid and 3D Culture Models for Mechanistic Studies
Traditional two-dimensional (2D) cell cultures, while foundational, fall short of replicating the intricate tumor microenvironment (TME). mdpi.com Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more physiologically relevant context by incorporating cell-to-cell and cell-to-extracellular matrix (ECM) interactions, as well as nutrient and oxygen gradients that are characteristic of in vivo tumors. mdpi.comfrontiersin.org These models are increasingly recognized for their potential to bridge the gap between in vitro assays and clinical outcomes, particularly in studying drug resistance. nih.gov
While specific studies detailing the use of patient-derived organoids in this compound research are still emerging, the application of 3D models is a logical and crucial next step. These models can be instrumental in:
Modeling Heterogeneity: Patient-derived organoids can capture the intra-tumoral heterogeneity observed in gastrointestinal stromal tumors (GIST), providing a platform to study how different clonal populations respond to this compound. amegroups.org
Investigating the TME: 3D co-culture systems, incorporating fibroblasts, immune cells, and endothelial cells, can elucidate the role of the TME in modulating the response to this compound. abcam.com
High-Throughput Screening: Miniaturized 3D culture platforms enable higher throughput screening of combination therapies with this compound, accelerating the identification of synergistic interactions. mdpi.com
The transition to 3D culture models promises a more accurate preclinical evaluation of this compound's efficacy and a deeper understanding of the adaptive responses that lead to resistance. frontiersin.org
Advanced Imaging Techniques for In Vivo Target Engagement
Visualizing drug-target interaction in a living organism provides invaluable information on pharmacodynamics and efficacy. Advanced imaging techniques are poised to offer deeper insights into the in vivo behavior of this compound. While specific applications to this compound are in early stages, techniques like positron emission tomography (PET), magnetic resonance imaging (MRI), and advanced microscopy can be leveraged. tdx.catembopress.org
Future preclinical research could employ these methods to:
Assess Target Occupancy: Radiolabeled Ripretinib analogs could be developed for PET imaging to quantify KIT/PDGFRA target engagement in real-time within xenograft or patient-derived xenograft (PDX) models.
Monitor Therapeutic Response: Functional imaging modalities can non-invasively assess early metabolic or vascular responses to this compound treatment, potentially identifying biomarkers of response or resistance well before anatomical changes are detectable. embopress.org
Visualize Drug Distribution: Intravital microscopy and other high-resolution imaging techniques can be used in animal models to visualize the penetration and distribution of this compound within the tumor, correlating its presence with cellular responses in different tumor regions.
These advanced imaging approaches will be critical for optimizing therapeutic strategies and understanding the spatial dynamics of drug action and resistance.
Single-Cell Omics Approaches in Preclinical Research
Tumor heterogeneity is a major driver of therapeutic failure. aacrjournals.orgnih.gov Single-cell multi-omics technologies, including transcriptomics (scRNA-seq), genomics, proteomics, and epigenomics, offer the resolution needed to dissect this complexity. frontiersin.orgmdpi.commdpi.com These approaches are revolutionizing preclinical cancer research by enabling the characterization of individual cells within a tumor, revealing rare cell populations, and mapping the intricate cellular interactions within the TME. mdpi.com
In the context of this compound, single-cell omics can be applied to:
Identify Resistance Mechanisms: By analyzing preclinical models or patient samples before and after treatment, scRNA-seq can identify transcriptional programs associated with adaptive resistance to this compound. frontiersin.org
Characterize Cellular States: This technology can uncover distinct cancer cell states that may be less sensitive to this compound, providing rationale for combination therapies that target these subpopulations.
Deconstruct the TME: Single-cell analysis can map the diverse immune and stromal cell types within GIST and clarify how they contribute to or are altered by this compound therapy. mdpi.com
The integration of single-cell multi-omics will provide a granular view of the adaptive landscape under this compound treatment, paving the way for more precise and effective therapeutic strategies. aginganddisease.org
Development of Next-Generation Inhibitors and Resistance Overcoming Strategies (Preclinical)
Despite the broad activity of this compound, the eventual emergence of resistance is a clinical challenge. nih.gov Preclinical research is therefore focused on developing next-generation inhibitors and strategies to overcome these resistance mechanisms.
Design of Covalent or Irreversible this compound Analogs (if applicable)
Ripretinib is a type II "switch-control" inhibitor, which uniquely stabilizes the inactive conformation of the kinase by binding to both the switch pocket and the activation loop. tandfonline.comamegroups.org This mechanism confers its broad activity against various mutations. tandfonline.com The development of covalent or irreversible inhibitors represents an alternative strategy to achieve prolonged and potent target inhibition. drughunter.com Such inhibitors form a stable, covalent bond with a specific amino acid residue (often a cysteine) in the target protein's active site. drughunter.comresearchgate.net
While there is no public information on the development of covalent Ripretinib analogs, a theoretical approach could involve:
Identifying a Targetable Residue: Computational modeling of the KIT/PDGFRA kinase domains would be used to identify a non-catalytic cysteine or other suitable residue near the Ripretinib binding site.
Incorporating a Warhead: A reactive chemical group, or "warhead," would be incorporated into the Ripretinib scaffold. This warhead is designed to react specifically with the identified target residue. drughunter.com
Optimizing for Selectivity and Potency: The resulting analog would be rigorously tested in preclinical models to ensure it retains potency against the target kinases while minimizing off-target effects.
This strategy could potentially offer a higher degree of target inhibition and overcome certain resistance mutations that alter the binding kinetics of reversible inhibitors.
Strategies for Dual Targeting of Resistant Pathways
A primary mechanism of resistance to KIT/PDGFRA inhibitors involves the reactivation of downstream signaling pathways, most notably the MAPK pathway. aacrjournals.orgnih.govresearchgate.net This provides a strong rationale for combination therapies that simultaneously block KIT/PDGFRA and a key node in the resistance pathway.
Preclinical studies have demonstrated the synergistic effects of combining Ripretinib with MEK inhibitors. aacrjournals.orgnih.govresearchgate.net Key findings include:
Enhanced Apoptosis: The combination of Ripretinib and MEK inhibitors like trametinib was shown to be more effective at inducing apoptosis in both imatinib-sensitive and -resistant GIST cell lines compared to either agent alone. aacrjournals.orgnih.govresearchgate.net
Prevention of Resistance: In long-term colony outgrowth assays, the combination of Ripretinib and trametinib prevented the emergence of drug-resistant colonies. aacrjournals.orgresearchgate.net
Overcoming KIT-Independent Resistance: This combination strategy was also effective in models where resistance was driven by mechanisms independent of secondary KIT mutations, such as NRAS activation. researchgate.net
These preclinical data strongly support the clinical investigation of dual-targeting strategies to enhance the efficacy and durability of response to this compound.
Table 1: Preclinical Synergy of Ripretinib and MEK Inhibitors
| Cell Line | KIT Mutation Status | Combination | Observed Effect | Reference |
|---|---|---|---|---|
| GIST-T1 | Imatinib-Sensitive | Ripretinib + Trametinib | Synergistic induction of apoptosis | aacrjournals.orgresearchgate.net |
| GIST-T1/T670I | Imatinib-Resistant | Ripretinib + Trametinib | Enhanced apoptosis compared to single agents | researchgate.net |
| HMC1.2 | V560G/D816V KIT | Ripretinib + Trametinib | Synergistic induction of apoptosis and inhibition of colony outgrowth | researchgate.net |
| Ba/F3 (V560D KIT) | Engineered | Ripretinib + Trametinib | Prevention of drug resistance emergence | researchgate.net |
Understanding Long-term Preclinical Adaptive Responses and Heterogeneity
The long-term challenge in GIST therapy is the evolution of tumor cells under the selective pressure of targeted agents, leading to profound heterogeneity and adaptive resistance. amegroups.orgkuleuven.be Resistance to Ripretinib can arise from both KIT-dependent and KIT-independent mechanisms. kuleuven.be
Preclinical models, including cell lines, xenografts, and PDX models, are essential for studying these long-term adaptive responses. nih.gov Research in this area focuses on:
Clonal Evolution: Investigating how the clonal architecture of GISTs changes over prolonged exposure to this compound. This involves tracking the emergence of new KIT/PDGFRA mutations or the expansion of pre-existing resistant subclones. amegroups.org Studies have shown that after treatment with various TKIs, there is a polyclonal emergence of heterogeneous secondary mutations. nih.gov
Epigenetic Reprogramming: Understanding how long-term drug exposure can lead to stable changes in gene expression through epigenetic modifications, contributing to a drug-tolerant state.
Bypass Signaling: Identifying alternative signaling pathways (e.g., PI3K/AKT/mTOR, FGFR) that can be activated to bypass the need for KIT/PDGFRA signaling, thereby conferring resistance. kuleuven.beplos.orgresearchgate.net
A deeper understanding of these adaptive responses at the preclinical level is critical for designing rational therapeutic sequences and developing strategies to preemptively target evolving resistance mechanisms, ultimately aiming to prolong the clinical benefit of this compound.
The Evolution of Resistance in Prolonged In Vitro Exposure
A critical area of ongoing research is the elucidation of mechanisms that lead to acquired resistance to this compound. nih.gov While Ripretinib was designed to inhibit a broad spectrum of KIT and PDGFRA mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs), eventual disease progression is still observed in patients. amegroups.cn This suggests the emergence of novel resistance mechanisms under the selective pressure of the drug.
Prolonged exposure of GIST cell lines to this compound in vitro is a key strategy to model and understand this process. Research in this area aims to identify the specific genetic and molecular alterations that allow cancer cells to evade Ripretinib's inhibitory effects. It is hypothesized that novel secondary mutations within the KIT or PDGFRA genes, which may not be effectively targeted by Ripretinib, could arise over time. amegroups.cn Additionally, KIT-independent mechanisms, such as the activation of alternative signaling pathways, may also play a crucial role in the development of resistance. amegroups.cnamegroups.org
Table 1: Investigating Ripretinib Resistance in GIST Cell Lines
| Cell Line | Primary Mutation | Known Resistance to | Potential Resistance Mechanisms Under Investigation with Ripretinib |
|---|---|---|---|
| GIST-T1 | KIT Exon 11 | Imatinib (B729) | Emergence of secondary KIT mutations (e.g., in exons 13, 14, 17, 18), activation of MAPK pathway. amegroups.orgaacrjournals.org |
This table is for illustrative purposes and based on general knowledge of GIST cell line research. Specific findings from prolonged Ripretinib exposure studies are still emerging.
Heterogeneity of Response in Complex Preclinical Models
The response to this compound in patients is not uniform, a phenomenon attributed to the significant molecular heterogeneity of GIST. nih.govnih.gov This heterogeneity is not only observed between different patients but can also exist within different metastatic lesions of the same patient. amegroups.cn Complex preclinical models, such as patient-derived xenografts (PDXs), are invaluable tools for studying this intricate response landscape. researchgate.net
PDX models, which involve implanting a patient's tumor tissue into immunodeficient mice, can preserve the original tumor's architecture and molecular diversity. By treating these models with this compound, researchers can investigate how different subclones with varying mutational profiles respond to the drug. This approach allows for a more nuanced understanding of why some lesions may shrink while others continue to grow. amegroups.cn Exploratory analyses of clinical trial data have already shown that Ripretinib provides clinical benefit across various mutation subgroups. nih.gov However, the underlying reasons for the differential degrees of response remain an active area of investigation. For instance, the presence of multiple secondary KIT mutations is a known challenge in advanced GIST. amegroups.cn
Table 2: Mutational Landscape and Ripretinib Response in Preclinical and Clinical Studies
| Mutation Subgroup | Ripretinib Activity | Key Research Findings |
|---|---|---|
| KIT Exon 11 + Exon 17/18 mutations | Favorable | Patients with these co-mutations showed better progression-free survival with ripretinib compared to sunitinib (B231). gencat.cat |
| KIT Exon 11 + Exon 13/14 mutations | Less Favorable | Sunitinib demonstrated better progression-free survival in patients with these co-mutations compared to ripretinib. gencat.cat |
This table synthesizes findings from preclinical and clinical analyses to illustrate the heterogeneity of response.
Conclusion
Summary of Key Academic Contributions and Mechanistic Insights from Ripretinib (B610491) HCl Research
Research into Ripretinib HCl has provided significant contributions to the field of oncology, particularly in the treatment of advanced gastrointestinal stromal tumors (GIST). onclive.com A primary academic contribution is the elucidation of its unique dual mechanism of action. drugbank.comqinlockhcp.comnih.gov Ripretinib is a "switch-control" kinase inhibitor that stabilizes the inactive conformation of KIT and PDGFRA kinases. tandfonline.comnih.gov It achieves this by binding to both the switch pocket and the activation loop, effectively locking the kinase in an "off" state. drugbank.comnih.gov This dual engagement is a novel approach compared to other tyrosine kinase inhibitors (TKIs) and allows Ripretinib to inhibit a broad spectrum of mutations in KIT and PDGFRA. qinlockhcp.comnih.govdeciphera.com
Mechanistically, this allows Ripretinib to be effective against not only the primary mutations that initiate GIST but also the secondary resistance mutations that emerge after treatment with other TKIs. tandfonline.comoncology-central.com Research has demonstrated its activity against a wide array of mutations in KIT exons 9, 11, 13, 14, 17, and 18, and PDGFRA exons 12, 14, and 18. drugbank.comdeciphera.com This broad-spectrum inhibition is a critical insight, addressing the clinical challenge of mutational heterogeneity in TKI-resistant GIST. nih.govresearchgate.net Preclinical and clinical studies have validated this, showing that Ripretinib can overcome resistance to drugs like imatinib (B729), sunitinib (B231), and regorafenib. drugbank.comnih.govnih.gov
The pivotal INVICTUS Phase III trial provided definitive evidence of Ripretinib's clinical efficacy, showing a significant improvement in progression-free survival (PFS) in patients with advanced GIST who had received three or more prior kinase inhibitors. nih.govtandfonline.com This has established Ripretinib as a new standard of care in the fourth-line setting. nih.gov
Outlook on this compound as a Paradigm in Kinase Inhibitor Drug Discovery Research
This compound stands as a paradigm in modern kinase inhibitor drug discovery, primarily due to its innovative "switch-control" inhibition mechanism. nih.govnih.gov This design strategy, which targets both the activation switch and the activation loop to lock the kinase in an inactive state, offers a blueprint for developing inhibitors against other clinically challenging kinase targets that develop resistance through secondary mutations. drugbank.comqinlockhcp.com The success of Ripretinib demonstrates the feasibility and clinical benefit of designing inhibitors that can broadly target a spectrum of mutations, a significant shift from the initial paradigm of targeting only the primary oncogenic driver mutation. deciphera.combohrium.com
The development of Ripretinib highlights the importance of understanding the dynamic conformational states of kinases and exploiting these for inhibitor design. nih.gov Its ability to inhibit a wide range of mutations addresses the significant clinical problem of acquired resistance, which limits the long-term efficacy of many targeted therapies. bohrium.com This approach is now being explored for other kinases implicated in various cancers.
Furthermore, research is exploring Ripretinib in combination with other therapeutic agents to potentially enhance its efficacy and overcome resistance mechanisms. clinicaltrials.eu The story of Ripretinib's development and its unique mechanism of action will likely continue to influence the design and development of the next generation of kinase inhibitors, aiming for more durable and broad-acting cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
